molecular formula C12H8Cl3N B3105508 Phenyl-(2,4,6-trichloro-phenyl)-amine CAS No. 15362-44-4

Phenyl-(2,4,6-trichloro-phenyl)-amine

Cat. No.: B3105508
CAS No.: 15362-44-4
M. Wt: 272.6 g/mol
InChI Key: HLNRCXQIZGIJSU-UHFFFAOYSA-N
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Description

Contextualization of N-Aryl Amines in Contemporary Organic Chemistry

N-Aryl amines are a cornerstone of modern organic chemistry, featuring prominently in a vast array of functional materials, pharmaceuticals, and agrochemicals. The carbon-nitrogen (C-N) bond is a fundamental linkage in numerous biologically active molecules. wikipedia.org The development of efficient methods for the synthesis of N-aryl amines, such as the Buchwald-Hartwig amination and the Ullmann condensation, has revolutionized the ability of chemists to construct these crucial molecular architectures. chemicalbook.comsynzeal.com These reactions allow for the precise and controlled formation of C-N bonds, enabling the synthesis of complex molecules with diverse functionalities.

Significance of Polychlorinated Aromatic Systems in Chemical Research

Polychlorinated aromatic systems, including polychlorinated biphenyls (PCBs) and other related compounds, have been the subject of extensive research due to their unique chemical and physical properties. wikipedia.orgnih.govclu-in.org Their stability, lipophilicity, and electronic characteristics have led to their use in a variety of industrial applications. However, the persistence and potential environmental impact of some of these compounds have also driven significant research into their toxicology, environmental fate, and degradation pathways. nih.gov From a synthetic perspective, the presence of multiple chlorine atoms on an aromatic ring can significantly influence the reactivity of the molecule, offering unique opportunities for further functionalization and the creation of novel structures.

Overview of Phenyl-(2,4,6-trichloro-phenyl)-amine within Secondary N-Aryl Amine Chemistry

This compound is a secondary diarylamine, a subclass of N-aryl amines where the nitrogen atom is bonded to two aryl groups. The presence of the electron-withdrawing trichlorophenyl group is expected to influence the electronic properties of the nitrogen atom, potentially affecting its basicity and nucleophilicity compared to unsubstituted diphenylamine (B1679370). wikipedia.org The steric hindrance imposed by the ortho-chlorine atoms on the 2,4,6-trichlorophenyl ring likely impacts the molecule's conformation and reactivity.

The synthesis of such polychlorinated diarylamines can be approached through established cross-coupling methodologies. The Buchwald-Hartwig amination, a palladium-catalyzed reaction, and the Ullmann condensation, a copper-catalyzed reaction, are powerful tools for the formation of the C-N bond between an aniline (B41778) and an aryl halide. chemicalbook.comsynzeal.com In the context of synthesizing this compound, these reactions would likely involve the coupling of aniline with 1,2,3,5-tetrachlorobenzene (B107539) or 2,4,6-trichloroaniline (B165571) with a phenylating agent.

While specific research focused solely on this compound is limited, its structural motifs are found in molecules with applications in medicinal chemistry, such as potential antimicrobial agents. nih.gov

Scope and Objectives of the Academic Research Outline

This article aims to provide a comprehensive and scientifically accurate overview of this compound based on the available scientific literature. The primary objectives are to:

Detail the fundamental chemical and physical properties of the compound.

Discuss the broader context of N-aryl amines and polychlorinated aromatic systems to understand the compound's significance.

Explore potential synthetic routes based on established organic chemistry reactions.

Present any available research findings related to its properties and applications.

By strictly adhering to the specified outline, this article will serve as a focused and informative resource on this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trichloro-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl3N/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNRCXQIZGIJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292749
Record name 2,4,6-Trichloro-N-phenylbenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15362-44-4
Record name 2,4,6-Trichloro-N-phenylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15362-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichloro-N-phenylbenzenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Phenyl 2,4,6 Trichloro Phenyl Amine and Analogous N Aryl 2,4,6 Trichlorophenylamines

Historical Development of N-Arylation Reactions for Amine Synthesis

The construction of aryl C-N bonds is a fundamental transformation in organic synthesis, crucial for the preparation of compounds prevalent in pharmaceuticals, agrochemicals, and materials science. nih.govpageplace.de Historically, the synthesis of N-aryl amines was often challenging, requiring harsh reaction conditions. The Ullmann condensation, first reported in the early 1900s, was one of the earliest methods, involving a copper-catalyzed reaction between an aryl halide and an amine, typically at high temperatures. wjpmr.comacs.org This reaction, while groundbreaking, suffered from limitations such as the need for high temperatures and often gave low to moderate yields, particularly with unactivated aryl halides.

Another classical approach is nucleophilic aromatic substitution (SNAr), where an amine displaces a leaving group on an electron-deficient aromatic ring. nih.govbeilstein-journals.org However, the utility of SNAr is generally restricted to substrates with strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net

The landscape of N-arylation was revolutionized by the advent of palladium-catalyzed cross-coupling reactions. While early examples of palladium-catalyzed C-N couplings were reported in 1983, the field was extensively developed by Stephen L. Buchwald and John F. Hartwig in the mid-1990s. wikipedia.orgopenochem.org The Buchwald-Hartwig amination provided a versatile and milder method for a wide range of aryl halides and amines, significantly expanding the scope of accessible N-aryl amine structures. wikipedia.orgacsgcipr.org This development marked a paradigm shift, moving from the harsh conditions of classical methods to more efficient and functional-group-tolerant catalytic processes.

Classical Synthetic Routes to Secondary Amines with Polychlorinated Aryl Moieties

Prior to the widespread adoption of modern catalytic methods, the synthesis of polychlorinated diarylamines relied on classical transformations that often required forcing conditions.

The direct condensation of a halogenated arene with a primary aniline (B41778), analogous to the Ullmann reaction, represents a classical approach to diarylamine synthesis. acs.org For a target like Phenyl-(2,4,6-trichloro-phenyl)-amine, this could theoretically involve the reaction of 1,2,4,6-tetrachlorobenzene with aniline or 2,4,6-trichloroaniline (B165571) with a phenyl halide. These reactions are typically promoted by a copper catalyst and require a base and high temperatures.

The mechanism involves the formation of a copper-amide complex which then undergoes reaction with the aryl halide. However, the reactivity of aryl chlorides is significantly lower than that of bromides or iodides, and the steric hindrance from the ortho-chloro substituents on the 2,4,6-trichlorophenyl moiety makes this coupling particularly challenging. Free halogens, such as iodine, have also been explored as catalysts for condensing amines and phenols, but these methods can result in low yields and side reactions. google.com

Reductive amination is a powerful method for forming C-N bonds, typically by condensing an amine with a carbonyl compound to form an imine or iminium ion, which is then reduced. harvard.eduresearchgate.net This strategy is most common for the synthesis of alkylamines. Its application to the synthesis of diarylamines like this compound is less direct, as it would require a chlorinated cyclohexanone (B45756) or cyclohexenone precursor that could be subsequently aromatized.

A more plausible, though multi-step, reductive amination approach could involve the reaction of a chlorinated ketone with an aniline, followed by reduction of the resulting imine. The choice of reducing agent is critical; reagents like sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) are often used because they selectively reduce the protonated imine in the presence of the starting carbonyl compound. harvard.edu However, the creation of the specific diaryl structure through this method is not a common or straightforward strategy, especially for polychlorinated systems.

Advanced Catalytic Approaches for Carbon-Nitrogen Bond Formation

The limitations of classical methods have driven the development of highly efficient transition-metal-catalyzed reactions for C-N bond formation. nih.govpageplace.de These modern techniques offer milder conditions, broader substrate scope, and greater functional group tolerance.

The Buchwald-Hartwig amination is the preeminent method for the synthesis of aryl amines from aryl halides or pseudohalides (like triflates) and primary or secondary amines. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a stoichiometric amount of base. acsgcipr.org This reaction is highly suitable for synthesizing compounds like this compound by coupling 2,4,6-trichloroaniline with an aryl halide or vice versa.

The catalytic cycle generally involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Formation of a palladium-amido complex from the resulting Pd(II) species and the amine, facilitated by the base.

Reductive elimination from the palladium-amido complex to yield the diarylamine product and regenerate the Pd(0) catalyst. libretexts.org

The use of electron-deficient and sterically hindered substrates, such as 2,4,6-trichloroaniline, poses a significant challenge. The electron-withdrawing nature of the chlorine atoms decreases the nucleophilicity of the amine, and the ortho-substituents provide considerable steric hindrance. Overcoming these challenges often requires careful selection of the catalyst system, particularly the supporting ligand. beilstein-journals.org

Table 1: Examples of Buchwald-Hartwig Amination with Challenging Substrates
Aryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
4-ChlorobenzonitrileAnilinePd₂(dba)₃ / XPhosNaOt-BuToluene10098 beilstein-journals.org
2-Bromotoluene2,6-DiisopropylanilinePd(OAc)₂ / RuPhosK₃PO₄Toluene11095 organic-chemistry.org
1-Bromo-4-(trifluoromethyl)benzene2-Fluoroethylamine[Pd(allyl)Cl]₂ / AdBippyPhosKOPhDME8095 nih.gov
4-ChloroanisoleAmmonia (B1221849)Pd(OAc)₂ / tBuXPhosKOt-BuDioxane11099 organic-chemistry.org

The success of the Buchwald-Hartwig amination, especially for difficult substrates like polychlorinated anilines, is critically dependent on the nature of the ligand coordinated to the palladium center. The ligand influences the catalyst's stability, solubility, and reactivity at each step of the catalytic cycle.

Early generations of catalysts used relatively simple phosphine (B1218219) ligands like P(o-tolyl)₃. libretexts.org However, the coupling of less reactive aryl chlorides and hindered amines required the development of more sophisticated ligands.

Key Ligand Classes and Their Features:

Sterically Hindered Alkylphosphines: Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) are highly effective. Their large cone angles promote the reductive elimination step, which is often rate-limiting, especially for electron-deficient amines. nih.gov

Biaryl Phosphines: This class, developed extensively by the Buchwald group, includes ligands like XPhos, SPhos, and RuPhos. They are characterized by a biphenyl (B1667301) backbone with a phosphine substituent on one ring and various groups on the other. This architecture provides both steric bulk and electron-donating properties that stabilize the catalyst and promote oxidative addition of challenging substrates like aryl chlorides. organic-chemistry.org

Ferrocene-Based Ligands: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) were among the first bidentate ligands to show broad utility. wikipedia.orgnih.gov Their rigid backbone and specific bite angle facilitate efficient catalytic turnover. Chiral ferrocene-based bisphosphine ligands have also been used for asymmetric C-N coupling reactions. acs.org

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium. Pd-NHC complexes have shown high activity for the amination of unactivated and hindered aryl chlorides. beilstein-journals.org

For the synthesis of this compound, a modern approach would likely employ a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos, and a strong, non-nucleophilic base like sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.org The choice of a weaker base like potassium phosphate (B84403) or potassium phenoxide might be necessary if other base-sensitive functional groups are present. nih.gov

Table 2: Common Ligands for Palladium-Catalyzed N-Arylation
Ligand NameStructureKey FeatureTypical Substrates
XPhos2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky, electron-rich biarylphosphineAryl chlorides, hindered amines
RuPhos2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylElectron-rich, provides high catalytic activitySterically demanding couplings
dppf1,1'-Bis(diphenylphosphino)ferroceneRobust, bidentate ferrocenylphosphineAryl bromides and iodides
P(t-Bu)₃Tri-tert-butylphosphineStrongly electron-donating, sterically bulkyGeneral utility, promotes reductive elimination

Palladium-Catalyzed N-Arylation Protocols (e.g., Buchwald-Hartwig Amination Analogs)

Mechanistic Pathways of Catalytic Cycles

Palladium-catalyzed C-N cross-coupling, often referred to as the Buchwald-Hartwig amination, is a cornerstone for the synthesis of arylamines. nih.gov The catalytic cycle for the formation of a compound like this compound typically involves the coupling of 2,4,6-trichloroaniline with an aryl halide (e.g., bromobenzene) or vice versa. The generally accepted mechanism proceeds through several key steps:

Oxidative Addition : The cycle initiates with the oxidative addition of the aryl halide to a low-valent Palladium(0) complex, which is often generated in situ. This step forms a Pd(II) intermediate. The reactivity of aryl halides generally follows the trend I > Br > Cl. nih.gov

Amine Coordination and Deprotonation : The amine (e.g., 2,4,6-trichloroaniline) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

Reductive Elimination : This is the crucial C-N bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired N-arylamine product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. For electron-deficient amines, this step can be the turnover-limiting step of the reaction. nih.gov

The efficiency of this cycle is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and the final reductive elimination steps. nih.gov

Table 1: Key Steps in Palladium-Catalyzed N-Arylation
StepDescriptionKey Intermediates
Oxidative AdditionAryl halide adds to the Pd(0) catalyst.Pd(II)-aryl-halide complex
Amine Coordination/DeprotonationAmine binds to the Pd(II) center and is deprotonated by a base.Pd(II)-amido complex
Reductive EliminationThe C-N bond is formed, releasing the product and regenerating Pd(0).N-Aryl amine product, Pd(0) complex

Copper-Catalyzed N-Arylation (e.g., Modified Ullmann-type Coupling)

The copper-catalyzed N-arylation, or Ullmann condensation, represents a classical and still relevant method for forming C-N bonds. nih.gov While traditional Ullmann conditions required harsh reaction conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of copper, often with ancillary ligands, allowing for milder and more efficient transformations. mdpi.comnih.gov

The mechanism of the copper-catalyzed N-arylation is still a subject of detailed investigation but is understood to involve copper(I) and copper(III) intermediates. A plausible catalytic cycle includes:

Formation of a copper(I) amidate complex from the amine and a Cu(I) salt in the presence of a base.

Oxidative addition of the aryl halide to the copper(I) amidate, forming a transient copper(III) intermediate.

Reductive elimination from the Cu(III) species to yield the N-arylamine and a copper(I) halide complex, which can be converted back to the active catalyst. nih.gov

The development of effective ligand systems, such as diamines and amino acids, has been crucial in improving the efficiency and substrate scope of these reactions, making them applicable to challenging substrates like polychlorinated anilines. nih.gov

Table 2: Comparison of Catalytic N-Arylation Methods
FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Ullmann)
CatalystPalladium complexes with phosphine ligandsCopper salts (e.g., CuI, Cu₂O) often with diamine or amino acid ligands nih.govmdpi.com
Reaction ConditionsGenerally milder, wide functional group toleranceHistorically harsh, but modern methods are significantly milder mdpi.com
Substrate ScopeExtremely broad, including aryl chlorides nih.govEffective for aryl iodides and bromides; chlorides are more challenging nih.gov
CostPalladium is a precious metal, can be expensiveCopper is significantly cheaper and more abundant

Metal-Free N-Arylation Strategies and Green Chemistry Considerations

In pursuit of more sustainable synthetic methods, metal-free N-arylation strategies have gained attention. These approaches align with the principles of green chemistry by avoiding the use of expensive and potentially toxic heavy metals. One prominent strategy involves the use of diaryliodonium salts as arylating agents. These hypervalent iodine reagents can transfer an aryl group to a nucleophile, such as an amine, under mild, metal-free conditions.

Another approach is nucleophilic aromatic substitution (SNAr). However, for the synthesis of this compound, this pathway is challenging. The reaction would require an aryl amine to displace a halide on an unactivated phenyl ring, which is generally unfavorable without strong electron-withdrawing groups positioned ortho or para to the leaving group. The 2,4,6-trichloro substitution pattern does activate the ring towards nucleophilic attack, but forcing conditions are typically still required.

Green chemistry considerations also focus on the use of environmentally benign solvents, reducing energy consumption (e.g., via microwave-assisted synthesis), and minimizing waste by designing atom-economical reactions. nih.gov

Regioselectivity and Chemoselectivity in the Synthesis of Halogenated N-Aryl Amines

The synthesis of complex molecules containing multiple reactive sites requires precise control over which parts of the molecule react. This is particularly true for halogenated N-aryl amines, where multiple C-H and C-X (X = halogen) bonds could potentially react.

Control over Substitution Patterns on the Polyhalogenated Phenyl Ring

Achieving regioselectivity in the functionalization of polyhalogenated arenes, such as the 2,4,6-trichlorophenyl moiety, is a significant synthetic challenge, especially when the halogen atoms are identical. nih.gov Site-selectivity in cross-coupling reactions is often governed by the relative reactivity of the carbon-halogen bonds, which typically follows the order C–I > C–Br > C–Cl > C–F. nih.gov

When identical halogens are present, as in 1,3,5-trichlorobenzene (B151690) (a related symmetric molecule), differentiation can be difficult. However, in 2,4,6-trichloroaniline, the electronic and steric influence of the amino group can differentiate the three chlorine atoms. The chlorine atoms at the ortho positions (2 and 6) are sterically more hindered and electronically different from the para chlorine (4). This inherent difference can be exploited to achieve selective functionalization under carefully controlled reaction conditions, for instance by using a bulky catalyst that preferentially reacts at the less hindered para position.

Selective Functionalization in the Presence of Multiple Reactive Sites

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of halogenated diarylamines, a key challenge is to promote the desired C-N bond formation while avoiding other potential side reactions, such as C-C coupling or C-H functionalization. researchgate.net

For example, if one of the aromatic rings contained a different halide (e.g., a bromine on the phenyl ring and chlorines on the trichlorophenyl ring), a palladium catalyst could be chosen to selectively activate the more reactive C-Br bond for C-N coupling, leaving the C-Cl bonds untouched. This strategy allows for the stepwise and controlled construction of complex molecules. The choice of catalyst, ligand, base, and solvent all play critical roles in dictating the chemoselectivity of the transformation. researchgate.net

Reaction Pathways and Mechanistic Investigations of Phenyl 2,4,6 Trichloro Phenyl Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions of the 2,4,6-Trichlorophenyl Moiety

The Phenyl-(2,4,6-trichloro-phenyl)-amine molecule contains a highly electron-deficient 2,4,6-trichlorophenyl ring. The three chlorine atoms act as strong electron-withdrawing groups, primarily through their inductive effect. This withdrawal of electron density renders the aromatic ring electrophilic and susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. masterorganicchemistry.comopenstax.org The general mechanism for these reactions proceeds through a two-step addition-elimination pathway. In the first, typically rate-determining step, the nucleophile attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. openstax.orglibretexts.org In the second step, the chloride ion is eliminated, and the aromaticity of the ring is restored. libretexts.org

Reactivity towards Various Nucleophiles (e.g., Oxygen, Nitrogen, Sulfur-based Nucleophiles)

The activated nature of the 2,4,6-trichlorophenyl ring allows it to react with a range of nucleophiles. The substitution can occur at the C2, C4, or C6 positions, though the ortho positions (C2, C6) are sterically more hindered.

Oxygen-based Nucleophiles : Strong oxygen nucleophiles, such as hydroxide (B78521) (OH⁻) and alkoxides (RO⁻), can displace a chlorine atom on the trichlorophenyl ring. For instance, reaction with aqueous sodium hydroxide at elevated temperatures is expected to yield the corresponding chlorophenol derivative. openstax.orglibretexts.org Similarly, treatment with sodium methoxide (B1231860) in methanol (B129727) would lead to the formation of a chloroanisole derivative. These reactions are analogous to the well-documented hydrolysis and alcoholysis of other highly activated aryl halides like 2,4,6-trinitrochlorobenzene. libretexts.org

Nitrogen-based Nucleophiles : Nitrogen nucleophiles, including ammonia (B1221849), primary and secondary amines, and other nitrogen heterocycles like imidazole (B134444), are effective in SNAr reactions with activated aryl halides. wizeprep.comlibretexts.org Kinetic studies on the reaction of bis(2,4,6-trichlorophenyl) oxalate (B1200264) with imidazole have shown that the 2,4,6-trichlorophenoxide is an effective leaving group in these transformations. nih.gov The reaction of this compound with another amine could potentially lead to a diaminophenyl derivative, although the existing bulky substituents may necessitate forcing conditions.

Sulfur-based Nucleophiles : Sulfur-based nucleophiles, particularly thiolates (RS⁻), are known to be exceptionally potent in SNAr reactions due to the high polarizability and nucleophilicity of sulfur. msu.educhemistrysteps.com Reactions of activated nitro-substituted porphyrins with various thiols have demonstrated the efficient displacement of nitro groups, a process that is mechanistically similar to the displacement of halides. nih.govtum.de It is therefore anticipated that thiols and thiolates would react readily with the 2,4,6-trichlorophenyl moiety to form the corresponding aryl thioethers.

Nucleophile TypeExample NucleophileExpected Product Type
Oxygen-basedHydroxide (OH⁻)Substituted Chlorophenol
Oxygen-basedAlkoxide (RO⁻)Substituted Chloro-anisole/ether
Nitrogen-basedAmmonia (NH₃)Substituted Chloro-aniline
Nitrogen-basedPrimary/Secondary Amine (RNH₂/R₂NH)Substituted N-alkyl/aryl Chloro-aniline
Sulfur-basedThiolate (RS⁻)Substituted Aryl Thioether

The reactivity of the 2,4,6-trichlorophenyl ring in SNAr reactions is governed by a balance of electronic and steric effects.

Electronic Factors : The primary driving force for the reaction is the strong inductive electron withdrawal (-I effect) by the three chlorine atoms. This effect significantly reduces the electron density of the aromatic ring, increasing its electrophilicity and making it more susceptible to nucleophilic attack. Furthermore, the electron-withdrawing groups stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction, lowering the activation energy of the reaction. masterorganicchemistry.comopenstax.org The presence of multiple electron-withdrawing groups has a cumulative effect on the reaction rate. masterorganicchemistry.com

Steric Factors : While electronically activating, the chlorine atoms at the ortho positions (C2 and C6) create significant steric hindrance around the sites of substitution. worktribe.com This steric congestion can impede the approach of the nucleophile, potentially slowing the rate of reaction, especially with bulky nucleophiles. researchgate.netrsc.org Studies on analogous systems, such as the reaction of substituted anilines with activated phenyl ethers, have shown that alkyl substituents at the ortho-position of the nucleophile can lead to a considerable decrease in reactivity due to steric hindrance. worktribe.comunilag.edu.ng A similar effect is expected from the ortho-chlorine atoms on the electrophilic ring of this compound.

The rate of SNAr reactions is highly dependent on the nature of the halogen substituents on the aromatic ring.

In SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Consequently, the reactivity order often follows the electronegativity of the halogens: F > Cl > Br > I. The more electronegative halogen exerts a stronger inductive effect, making the carbon atom it is attached to more electrophilic and better able to stabilize the incoming negative charge in the transition state.

Pentafluorophenyl Systems : The pentafluorophenyl group is exceptionally reactive towards nucleophilic aromatic substitution. The five strongly electron-withdrawing fluorine atoms make the ring highly electrophilic. Comparative studies on sulfonate esters have shown that pentafluorophenyl (PFP) sulfonates are more reactive electrophiles than 2,4,6-trichlorophenyl (TCP) sulfonates. mit.eduucl.ac.uk This indicates that a pentafluorophenyl ring is more activated towards nucleophilic attack than a 2,4,6-trichlorophenyl ring.

2,4,6-Tribromophenyl (B11824935) Systems : Bromine is less electronegative than chlorine. As a result, the 2,4,6-tribromophenyl ring is less electronically activated towards nucleophilic attack compared to the 2,4,6-trichlorophenyl ring. Following the general reactivity trend for SNAr, the tribromo-substituted system would be expected to react more slowly than its trichloro-analogue under identical conditions.

Aromatic SystemRelative Reactivity in SNArPrimary Reason
PentafluorophenylHighestStrongest inductive electron withdrawal by fluorine.
2,4,6-TrichlorophenylIntermediateStrong inductive electron withdrawal by chlorine.
2,4,6-TribromophenylLowestWeaker inductive electron withdrawal by bromine compared to chlorine.

Amine N-Arylation and N-Alkylation Reactions

The secondary amine nitrogen atom in this compound is itself a nucleophilic center and can undergo further substitution reactions.

N-Arylation : The amine can be further arylated to form a triarylamine. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) or the Ullmann condensation (copper-catalyzed). cmu.edunih.gov Reacting this compound with a different aryl halide (e.g., bromobenzene) in the presence of a suitable palladium catalyst and a base would yield N-phenyl-N-(2,4,6-trichlorophenyl)aniline.

N-Alkylation : Standard N-alkylation can be performed by reacting the secondary amine with an alkyl halide (e.g., methyl iodide, ethyl bromide). This SN2 reaction would result in the formation of a tertiary amine, such as N-methyl-N-phenyl-(2,4,6-trichloro-phenyl)-amine.

Hydrolysis and Alcoholysis Pathways

Hydrolysis and alcoholysis of the 2,4,6-trichlorophenyl moiety are SNAr reactions where water or an alcohol acts as the nucleophile, leading to the displacement of a chlorine atom.

Hydrolysis : Under forcing conditions, such as high temperature and pressure in the presence of a strong base like sodium hydroxide, one of the chlorine atoms on the trichlorophenyl ring can be substituted by a hydroxyl group. libretexts.org This reaction would convert this compound into a (diphenylamino)-dichlorophenol derivative. The reaction proceeds via the standard addition-elimination mechanism.

Alcoholysis : In the presence of an alcohol and a strong base (to form the more nucleophilic alkoxide), an analogous SNAr reaction can occur. For example, refluxing with sodium methoxide in methanol would lead to the substitution of a chlorine atom with a methoxy (B1213986) group, yielding a (diphenylamino)-dichloroanisole product. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl and 2,4,6-Trichlorophenyl Rings

In contrast to nucleophilic substitution, electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the electron-rich π-system of the aromatic ring. wikipedia.orgmasterorganicchemistry.com The two aromatic rings in this compound exhibit vastly different reactivities towards electrophiles.

Reactions on the 2,4,6-Trichlorophenyl Ring : This ring is extremely deactivated towards electrophilic attack. The three chlorine atoms are deactivating groups due to their strong inductive electron withdrawal. Additionally, the diphenylamino group, while activating on the other ring, is also an electron-withdrawing substituent with respect to this ring. The combination of these deactivating effects makes SEAr reactions such as nitration, halogenation, or Friedel-Crafts reactions on the 2,4,6-trichlorophenyl ring highly unfavorable and unlikely to occur under normal conditions. minia.edu.eglibretexts.org

Reactions on the Phenyl Ring : The unsubstituted phenyl ring is strongly activated by the adjacent secondary amine group (-NH-). The nitrogen lone pair can donate electron density into the ring through resonance, stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack. wikipedia.org The amino group is a powerful ortho, para-director. Therefore, electrophilic substitution will occur selectively on this ring at the positions ortho and para to the nitrogen atom. However, the large steric bulk of the 2,4,6-trichlorophenyl substituent will significantly hinder the approach of an electrophile to the ortho positions. Consequently, electrophilic substitution is expected to occur predominantly at the less sterically hindered para-position. For example, bromination of this compound would be expected to yield N-(4-bromophenyl)-(2,4,6-trichlorophenyl)-amine as the major product.

Directing Effects of Amine and Halogen Substituents

The this compound molecule possesses two aromatic rings with distinctly different substituent patterns, leading to a significant difference in their reactivity towards electrophiles.

The Unsubstituted Phenyl Ring: This ring is directly attached to the nitrogen atom of the amine bridge (-NH-). The amine group is a powerful activating group and an ortho, para-director. studymind.co.uk The nitrogen's lone pair of electrons can be delocalized into the phenyl ring through resonance, which increases the electron density at the ortho (2' and 6') and para (4') positions. This donation of electron density stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack at these positions, thereby increasing the reaction rate compared to benzene. wikipedia.org

The 2,4,6-Trichlorophenyl Ring: This ring is influenced by both the amine bridge and three chlorine atoms.

Amine Group Effect: Similar to the other ring, the amine group activates this ring and directs incoming electrophiles to the positions ortho and para to the C-N bond. However, in this case, the ortho (2,6) and para (4) positions are already occupied by chlorine atoms.

Competitive Nitration, Halogenation, and Sulfonation

Given the electronic properties of this compound, competitive electrophilic aromatic substitution reactions will overwhelmingly favor the activated, unsubstituted phenyl ring.

Nitration: This reaction, typically carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO2). minia.edu.eg The active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.com Due to the strong activation by the amine group, nitration is expected to be very rapid. msu.edu The primary products would be 4-nitro-N-(2,4,6-trichlorophenyl)aniline and 2-nitro-N-(2,4,6-trichlorophenyl)aniline. Nitration reagents are known to be highly reactive and less selective than halogenation reagents. msu.edu

Halogenation: This involves the reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst. libretexts.org The catalyst polarizes the halogen molecule, creating a strong electrophile. The reaction rate and regioselectivity are high, leading to substitution primarily at the para position of the activated ring.

Sulfonation: This reaction uses fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to introduce a sulfonic acid group (-SO₃H). libretexts.org The electrophile is SO₃. Sulfonation is a reversible process. msu.edu As with the other reactions, substitution will occur on the activated ring.

The table below summarizes the expected outcomes for these competitive reactions.

ReactionTypical ReagentsMajor ElectrophilePredicted Major Product(s) on Unsubstituted RingRelative Rate
NitrationHNO₃, H₂SO₄NO₂⁺Para-substitution favored, some orthoVery Fast
Halogenation (e.g., Bromination)Br₂, FeBr₃Br⁺ (as δ+)High para-selectivityVery Fast
SulfonationSO₃, H₂SO₄SO₃Para-substitution favoredFast (Reversible)

Oxidative and Reductive Transformations of the Compound

This compound can undergo various transformations involving changes in oxidation state at the nitrogen atom, the aromatic rings, or the carbon-chlorine bonds.

Pathways of N-Oxidation and Aromatic Ring Oxidation

The most susceptible site for oxidation in the molecule is the secondary amine nitrogen.

N-Oxidation: The oxidation of diphenylamine (B1679370) and its derivatives often proceeds via the formation of a nitrogen-centered radical. researchgate.net The initial step is a one-electron oxidation of the nitrogen atom to form a diphenylamino radical cation. rsc.org This radical is stabilized by resonance delocalization over both aromatic rings. This intermediate can then undergo further reactions. For instance, in acidic media, diphenylamine can be oxidized to form colored products like a blue-violet diquinonediimine. researchgate.netnist.gov Under different conditions, N-nitrosodiphenylamine can be oxidized to produce 2-nitro and 4-nitro-diphenylamines. researchgate.net Photocatalytic oxidation of aromatic amines can lead to the formation of aromatic azo-compounds. nih.gov

Aromatic Ring Oxidation: Direct oxidation of the aromatic rings is less favorable than N-oxidation and typically requires harsh conditions. The electron-rich, unsubstituted ring is more susceptible to oxidation than the deactivated, trichlorinated ring. Oxidation could potentially lead to the formation of hydroxylated derivatives (phenols) or, under more forceful conditions, ring-opening degradation. The oxidation of chlorinated phenols can lead to the formation of polychlorinated dibenzofurans or naphthalenes at high temperatures. nih.gov

Reduction of Aromatic Rings or Carbon-Chlorine Bonds

The compound can be reduced at either the aromatic systems or the C-Cl bonds, depending on the reaction conditions.

Reduction of Aromatic Rings:

Catalytic Hydrogenation: Under forcing conditions (high pressure and temperature) with catalysts like platinum, palladium, or nickel, both aromatic rings can be fully reduced to their corresponding cyclohexyl rings. google.com This process may also compete with the reduction of C-Cl bonds.

Birch Reduction: This dissolving metal reduction (typically using sodium or lithium in liquid ammonia with an alcohol) reduces aromatic rings to 1,4-cyclohexadienes. wikipedia.orgpharmaguideline.com The reaction proceeds via a radical anion intermediate. masterorganicchemistry.com The unsubstituted ring would be preferentially reduced over the electron-poor trichlorinated ring.

Reduction of Carbon-Chlorine Bonds (Reductive Dechlorination): The cleavage of C-Cl bonds is a significant reductive pathway for polychlorinated aromatic compounds. wikipedia.org This process is environmentally important as it can detoxify chlorinated pollutants. oup.com Reductive dechlorination can be achieved chemically using various reducing agents or microbially under anaerobic conditions. oup.comepa.gov The reaction involves the replacement of a chlorine atom with a hydrogen atom, and it can proceed sequentially to remove multiple chlorine atoms. nih.gov This process is a known pathway for the degradation of polychlorinated biphenyls (PCBs), which are structurally related. oup.com

Redox Chemistry and Electrochemical Behavior

The electrochemical behavior of this compound is dominated by the redox activity of the diphenylamine core.

The central nitrogen atom can be reversibly oxidized. Cyclic voltammetry studies on diphenylamine and its derivatives show that the primary electrochemical event is the removal of an electron from the nitrogen atom to form a stable radical cation. tandfonline.comresearchgate.net This process is often followed by subsequent chemical reactions, such as dimerization, depending on the solvent and electrolyte. mdpi.com The oxidation potential is influenced by the substituents on the aromatic rings. The electron-withdrawing chloro-substituents are expected to make the oxidation of this compound occur at a higher potential compared to unsubstituted diphenylamine. The process involves the formation of the radical cation (DPAH˙⁺) as a key intermediate. rsc.org

The table below presents hypothetical electrochemical data for the compound based on literature values for related structures.

ProcessDescriptionExpected Potential (vs. Ag/AgCl)Notes
First Oxidation (Epa1)One-electron oxidation of the N atom~0.6 - 0.9 VQuasi-reversible; forms a stable radical cation. Potential is higher than unsubstituted diphenylamine due to Cl substituents.
Second Oxidation (Epa2)Further oxidation of the radical cation> 1.0 VOften irreversible; may lead to polymer formation or degradation products.
ReductionReduction of C-Cl bondsNegative potentialsTypically irreversible and requires specific conditions.

Degradation Mechanisms of this compound in Chemical Systems

The degradation of this compound in chemical systems can proceed through several mechanisms, primarily driven by oxidation and photodegradation.

Oxidative Degradation: As discussed, oxidation targets the amine nitrogen, forming reactive radical intermediates. These radicals can couple to form larger molecules or react with other species, such as oxygen, leading to a cascade of reactions that ultimately break down the molecule. Diphenylamine itself is used as a stabilizer in propellants because it reacts with and neutralizes oxidative degradation products like nitrogen oxides. wikipedia.org

Photodegradation: Aromatic amines are susceptible to degradation upon exposure to UV light. sid.ir The process is often enhanced by the presence of a photocatalyst, such as titanium dioxide (TiO₂). scispace.comresearchgate.net The mechanism typically involves the generation of highly reactive hydroxyl radicals (•OH) which attack the molecule. The attack can occur at the electron-rich sites, including the nitrogen atom and the activated aromatic ring, initiating a series of oxidative reactions that lead to mineralization (breakdown into CO₂, water, and inorganic ions).

Hydrolysis: The C-N amine bond and the C-Cl bonds are generally stable to hydrolysis under neutral pH conditions. Degradation via hydrolysis would likely require extreme pH (either highly acidic or alkaline) and elevated temperatures to proceed at a significant rate.

Thermal Degradation Processes of Amine Compounds

The thermal decomposition, or pyrolysis, of aromatic amines involves high-energy processes that lead to the cleavage of C-N and C-H bonds. For a compound like this compound, heating in an inert atmosphere is expected to initiate homolytic bond fission. The C-N bond, being weaker than the C-C and C-H bonds within the aromatic rings, is a likely point of initial cleavage. The pyrolysis of N-methylaniline, a related aromatic amine, has been shown to produce compounds like 1-cyanocyclopenta-1,3-diene and benzonitrile, indicating that complex rearrangements and ring fragmentation can occur. rsc.org

In the context of chlorinated aromatics, thermal degradation often proceeds via dehydrochlorination, where HCl is eliminated. researchgate.netresearchgate.net The thermal decomposition of highly chlorinated paraffins, for instance, can lead to cyclization and aromatization, forming polychlorinated biphenyls (PCBs) and other toxic chlorinated aromatic compounds. researchgate.net Therefore, the pyrolysis of this compound would likely produce a complex mixture of chlorinated and non-chlorinated fragments. The process is highly temperature-dependent; for example, the onset of decomposition for dichloromethane (B109758) is observed at 230°C, with complete destruction occurring above 900°C. nih.gov Studies on similar chlorinated compounds show that decomposition starts around 200-400°C. researchgate.net

Key thermal degradation pathways for aromatic amines can include:

Homolytic C-N bond cleavage: This would generate a phenyl radical, an aminyl radical, and a 2,4,6-trichlorophenyl radical, which can then initiate a cascade of secondary reactions.

Dehydrochlorination: The elimination of HCl is a common pathway for chlorinated hydrocarbons at elevated temperatures. nih.gov

Ring Rearrangement and Fragmentation: High temperatures can induce ring-opening and rearrangement, potentially leading to the formation of smaller, volatile compounds and char. rsc.orgresearchgate.net

Oxidative Degradation Pathways in Amine Systems

The oxidation of diarylamines can proceed through various mechanisms, often involving the formation of radical intermediates. The nitrogen atom's lone pair of electrons makes it susceptible to attack by oxidizing agents. For chlorinated 2-aminodiphenylamine (B160148) hydrochlorides, oxidation can lead to the formation of phenazine (B1670421) pigments and aposafranones. rsc.org This suggests that intramolecular cyclization is a potential pathway following the initial oxidation step.

Common oxidative degradation pathways include:

Formation of Aminyl Radicals: A one-electron oxidation of the amine nitrogen leads to a resonance-stabilized aminyl radical.

Hydroxylation of Aromatic Rings: Oxidizing agents can attack the electron-rich phenyl rings, adding hydroxyl groups.

Intramolecular Cyclization: Oxidized intermediates can undergo cyclization to form more complex heterocyclic structures, such as phenazines. rsc.org

Polymerization: Radical intermediates can combine to form polymeric materials.

The presence of chlorine atoms can influence the reaction rate and pathways by modifying the electron density of the aromatic ring and potentially serving as leaving groups.

Photochemical Degradation Studies

Aromatic amines are known to undergo photochemical reactions upon exposure to ultraviolet (UV) radiation. researchgate.net The primary photochemical processes for these compounds in liquid solutions often involve the photodissociation of the nitrogen-hydrogen (N-H) and carbon-nitrogen (C-N) bonds. researchgate.net For this compound, absorption of UV light could excite the molecule to a singlet state, which may then convert to a more stable triplet state. These excited states are more reactive and can undergo bond cleavage.

The presence of chlorine atoms introduces another potential photochemical pathway: C-Cl bond cleavage. The photolysis of aqueous free chlorine, for example, generates highly reactive species such as hydroxyl radicals (HO•) and chlorine radicals (Cl•). nih.gov Similarly, direct photolysis of the chlorinated aryl ring in this compound could lead to dechlorination. Natural organic matter can accelerate the solar photolysis of free chlorine, suggesting that the reaction environment plays a crucial role. nih.gov The degradation of 2,4,6-trichlorophenol (B30397) is also accelerated under UV irradiation in the presence of photocatalysts, highlighting the potential for advanced photochemical degradation methods. researchgate.net

Mechanistic Studies of Dealkylation in N-Aryl Amines

N-dealkylation is the removal of an alkyl group from an amine, a process of significant importance in drug metabolism and chemical synthesis. nih.gov While this compound is a secondary amine without an alkyl group, the mechanisms studied for N-dealkylation offer insights into the cleavage of the C-N bond.

Mechanistically, enzymatic N-dealkylation, often catalyzed by cytochrome P450, begins with the hydroxylation of the carbon atom alpha to the nitrogen. mdpi.comnih.gov This creates an unstable carbinolamine intermediate that spontaneously decomposes to yield the dealkylated amine and a carbonyl compound. mdpi.comnih.gov

Photoinduced oxidative N-dealkylation provides an alternative pathway. nih.govacs.orgorganic-chemistry.org This method can proceed under mild, alkaline conditions and involves the conversion of amines to iminium intermediates, which are then hydrolyzed. organic-chemistry.org The proposed mechanism often involves a single-electron transfer (SET) from the amine to a photosensitizer, followed by deprotonation and subsequent reactions. Although the target molecule lacks an N-alkyl group, similar oxidative or photoinduced processes could lead to the cleavage of one of the N-aryl bonds, which can be considered a form of "de-arylation."

Detailed Mechanistic Investigations Using Kinetic and Spectroscopic Methods

To fully understand the transformation of this compound, detailed studies using kinetic and spectroscopic techniques are essential. These methods allow for the determination of reaction rates and the direct observation of transient intermediates.

Reaction Rate Studies and Determination of Kinetic Parameters

Kinetic studies provide quantitative data on how fast a reaction proceeds and how it is influenced by factors such as concentration, temperature, and solvent. The reaction of 1-chloro-2,4,6-trinitrobenzene (a structurally related compound) with aromatic amines like aniline (B41778) has been studied, showing second-order kinetics. The rates of these reactions are influenced by the solvent and temperature, with second-order rate constants determined by monitoring the reaction spectrophotometrically.

For this compound, similar kinetic experiments could be designed. For example, its reaction with an oxidizing agent could be monitored using stopped-flow UV/Vis spectrophotometry to determine rate constants. nih.gov The Arrhenius equation can then be used to calculate the activation energy (Ea), providing insight into the temperature sensitivity of the reaction.

The table below presents kinetic data from a study on a related system, illustrating the type of parameters that can be determined.

Table 1: Second-Order Rate Constants (kA) for the Reaction of 1-Chloro-2,4,6-trinitrobenzene with Aniline in Toluene-Methanol Mixtures at 40°C
% Methanol (v/v)[Aniline] (mol dm-3)104 kA (dm3 mol-1 s-1)
0.00.051.54
0.00.101.51
0.10.101.44
0.50.101.58
1.00.101.71

This data shows a slight, non-linear effect of the protic solvent methanol on the reaction rate, which can be used to infer details about the transition state of the reaction.

Identification and Characterization of Reaction Intermediates

The direct detection of short-lived reaction intermediates is crucial for confirming proposed reaction mechanisms. Modern analytical techniques are capable of identifying these transient species. Mass spectrometry (MS), particularly with electrospray ionization (ESI), is highly sensitive for detecting charged intermediates from reaction mixtures. nih.gov

Spectroscopic methods are also powerful tools. rsc.org Flash photolysis coupled with time-resolved absorption spectroscopy (e.g., UV-Vis or IR) allows for the generation and monitoring of intermediates on microsecond to nanosecond timescales. researchgate.netcopernicus.org For instance, the excitation of 2-aminobenzoic acid anion gives rise to a triplet state and a radical species, which were identified by their transient absorption spectra. researchgate.net Infrared (IR) and UV/Vis spectra of mass-selected ions can be compared with theoretical calculations to confirm the structure of intermediates. nih.gov

For this compound, these techniques could be used to identify key intermediates such as:

Aminyl radical cations: Formed via single-electron transfer during oxidation.

Triplet excited states: Generated upon UV irradiation.

Zwitterionic intermediates (Meisenheimer complexes): Possible in nucleophilic aromatic substitution reactions.

By combining kinetic data with the direct observation of intermediates, a comprehensive and validated mechanism for the degradation of this compound can be established.

Spectroscopic and Advanced Characterization Techniques for Phenyl 2,4,6 Trichloro Phenyl Amine

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) provides information about the types of chemical bonds present and their arrangement within the molecule.

Infrared spectroscopy is a powerful tool for identifying the functional groups within Phenyl-(2,4,6-trichloro-phenyl)-amine. The absorption of IR radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds. The secondary amine (N-H) linkage, the two distinct aromatic rings, and the carbon-chlorine bonds each exhibit characteristic absorption bands.

The key expected IR absorptions are:

N-H Stretching: A single, moderately sharp absorption band is anticipated in the region of 3350-3450 cm⁻¹, which is characteristic of a secondary amine N-H stretching vibration.

Aromatic C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are indicative of the C-H stretching vibrations within the phenyl and trichlorophenyl rings.

Aromatic C=C Stretching: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region. These correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic rings. The substitution pattern influences the exact position and appearance of these bands.

C-N Stretching: The stretching vibration of the aromatic amine C-N bond is expected to produce an absorption in the 1250-1340 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations are highly characteristic of the substitution pattern. The unsubstituted phenyl ring should show strong absorptions around 690-710 cm⁻¹ and 730-770 cm⁻¹. The isolated C-H bonds on the trichlorophenyl ring will have a characteristic o.o.p. bending band, typically around 860-900 cm⁻¹.

C-Cl Stretching: Strong absorption bands corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

Predicted Frequency Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3350 - 3450N-H StretchSecondary AmineMedium, Sharp
3030 - 3100C-H StretchAromaticMedium to Weak
1580 - 1600C=C StretchAromatic RingMedium to Strong
1470 - 1500C=C StretchAromatic RingMedium to Strong
1250 - 1340C-N StretchAryl AmineMedium to Strong
860 - 900C-H Out-of-Plane BendIsolated Aromatic HStrong
730 - 770C-H Out-of-Plane BendMonosubstituted RingStrong
690 - 710C-H Out-of-Plane BendMonosubstituted RingStrong
600 - 800C-Cl StretchAryl HalideStrong

Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar, symmetric vibrations. For this compound, the symmetric stretching vibrations of the aromatic rings are expected to produce strong Raman signals. The C-Cl bonds will also exhibit characteristic Raman shifts. The resulting spectrum, with its unique pattern of frequencies and intensities, serves as a distinct "molecular fingerprint," useful for identification and structural verification.

Table 2: Predicted Raman Spectroscopy Data for this compound

Predicted Raman Shift (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3060C-H StretchAromaticStrong
1580 - 1600Ring Breathing/StretchingAromatic RingStrong
~1000Symmetric Ring BreathingMonosubstituted RingVery Strong
600 - 800C-Cl StretchAryl HalideMedium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most definitive method for determining the detailed structure of an organic molecule in solution. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration of proton and carbon nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on each of the two aromatic rings and the amine proton.

Unsubstituted Phenyl Ring: The five protons on this ring are in different chemical environments and are expected to produce signals in the aromatic region (approx. 6.8-7.5 ppm). Due to the electron-donating effect of the NH group, the ortho (H-2/6) and para (H-4) protons are expected to be shifted upfield relative to the meta (H-3/5) protons. Spin-spin coupling between adjacent protons will lead to characteristic splitting patterns, likely a triplet for the para proton and overlapping multiplets for the ortho and meta protons.

2,4,6-Trichlorophenyl Ring: The two protons on this ring are chemically equivalent (H-3'/5') due to the molecule's symmetry. They are flanked by chlorine atoms, which are strongly electron-withdrawing. This will deshield the protons, shifting their signal downfield. Since they are equivalent and have no adjacent proton neighbors, their signal is expected to be a singlet.

Amine Proton (N-H): The N-H proton typically appears as a broad singlet. Its chemical shift is highly variable and depends on factors such as solvent, concentration, and temperature.

Table 3: Predicted ¹H NMR Spectroscopy Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-3', H-5'7.4 - 7.6Singlet (s)2H
H-3, H-57.2 - 7.4Triplet (t) or Multiplet (m)2H
H-46.9 - 7.1Triplet (t)1H
H-2, H-66.8 - 7.0Doublet (d) or Multiplet (m)2H
N-H5.5 - 8.0Broad Singlet (br s)1H

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to symmetry, eight distinct carbon signals are expected for this compound.

Quaternary Carbons: Four of these signals correspond to quaternary carbons (carbons not bonded to any hydrogen atoms). These are the ipso-carbons attached to the nitrogen (C-1, C-1') and the carbons bearing chlorine atoms (C-2'/6', C-4'). These signals are typically weaker in intensity than protonated carbon signals.

Protonated Carbons: The remaining four signals correspond to the protonated carbons on the aromatic rings (C-2/6, C-3/5, C-4, and C-3'/5'). The chemical shifts are influenced by the substituents; the carbons attached to the electronegative chlorine atoms (C-2'/6', C-4') will be significantly deshielded and appear at a lower field.

Table 4: Predicted ¹³C NMR Spectroscopy Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C-1140 - 145Quaternary
C-1'138 - 142Quaternary
C-2', C-6'130 - 135Quaternary (C-Cl)
C-4'128 - 132Quaternary (C-Cl)
C-3, C-5129 - 130CH
C-3', C-5'128 - 129CH
C-4122 - 125CH
C-2, C-6118 - 121CH

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the H-2/6, H-3/5, and H-4 protons on the unsubstituted ring, confirming their connectivity. No cross-peaks would be expected for the singlet signal of H-3'/5'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom to which it is attached. It would be used to definitively assign the signals for C-2/6, C-3/5, C-4, and C-3'/5' by correlating them with their corresponding, already-assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two to three bonds. It is crucial for establishing the connectivity between the two aromatic rings via the amine bridge. Key expected correlations would be from the N-H proton to the ipso-carbons (C-1 and C-1') and the ortho-carbons (C-2/6 and C-2'/6'). This would confirm the N-phenyl and N-(2,4,6-trichlorophenyl) linkages.

Chlorine Nuclear Quadrupole Resonance (NQR) Spectroscopy

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive method for investigating the local chemical environment of quadrupolar nuclei, such as the chlorine isotopes ³⁵Cl and ³⁷Cl. du.ac.in This technique detects transitions between nuclear quadrupole energy levels, which are split by the interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus. illinois.edu The resulting resonance frequencies are exquisitely sensitive to the electronic distribution and symmetry of the surrounding bonds.

For this compound, the three chlorine atoms are chemically non-equivalent due to their positions on the phenyl ring (two ortho, one para). This non-equivalence would result in distinct EFG values at each chlorine nucleus, leading to a unique set of ³⁵Cl NQR frequencies. These frequencies provide a direct probe of the C-Cl bond character. The electron-donating amino group (-NH-) influences the electronic environment of the trichlorinated ring, and this effect would be reflected in the NQR spectrum.

While specific NQR frequency data for this compound is not extensively documented in the available literature, studies on related chlorocyclotriphosphazatrienes demonstrate that NQR frequencies are indicative of the electronic properties of substituent groups. Temperature-dependence studies of the NQR frequencies could also reveal information about phase transitions and molecular motions within the crystal lattice. aps.org The detection of multiple resonance lines would confirm the presence of crystallographically non-equivalent chlorine sites in the solid state. illinois.edu

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of a compound's elemental composition. For this compound, the molecular formula is C₁₂H₈Cl₃N. nih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

The technique measures the mass-to-charge ratio (m/z) to several decimal places. fda.gov The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would produce a distinctive cluster of peaks for the molecular ion [M]⁺ and its isotopologues, further confirming the presence and number of chlorine atoms.

Table 1: Theoretical Mass Data for this compound
ParameterValueSource
Molecular FormulaC₁₂H₈Cl₃N nih.gov
Monoisotopic Mass270.972232 Da nih.gov
Average Molecular Weight272.56 g/mol nih.gov

Fragmentation Pattern Analysis for Structural Elucidation

In mass spectrometry, particularly under electron ionization (EI), molecules fragment in predictable ways, yielding a unique "fingerprint" spectrum that aids in structural elucidation. While the specific fragmentation pattern for this compound is not detailed in the provided search results, a probable pathway can be inferred from general principles and related structures.

The molecular ion peak ([M]⁺) would be observed at m/z corresponding to its isotopic composition. Key fragmentation steps would likely involve:

Loss of Chlorine: Sequential loss of chlorine radicals (•Cl) or HCl from the molecular ion.

C-N Bond Cleavage: Scission of the bond between the nitrogen atom and one of the phenyl rings, leading to fragments corresponding to the phenylaminyl radical or the trichlorophenyl cation/radical.

Ring Fragmentation: Further fragmentation of the aromatic rings.

Studies on similar complex molecules, such as N-(aryl)-amides and PPD-quinones, show that fragmentation often occurs at the functional linkages, providing clear structural information. nih.govresearchgate.net For instance, analysis of PPD-quinones shows consistent cleavage patterns related to the central ring structure and substituent groups. nih.gov This type of analysis allows for the differentiation of isomers and the identification of unknown compounds based on their fragmentation behavior. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mixture Analysis and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. clinicaterapeutica.it This method is ideal for analyzing this compound in complex matrices, assessing its purity, and identifying potential impurities or degradation products. fda.govrsc.org

In a typical LC-MS analysis, the sample is first injected into an HPLC system where this compound is separated from other components on a chromatographic column (e.g., a C18 reverse-phase column). The separated components then elute from the column and enter the mass spectrometer, which serves as a highly specific and sensitive detector. The mass spectrometer would confirm the identity of the target compound by its mass-to-charge ratio and characteristic isotopic pattern. This technique is invaluable for quality control during synthesis, ensuring the purity of the final product. researchgate.net The method can also be used to quantify the compound at very low levels. fda.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Dihedral Angles

Single-crystal X-ray diffraction is the gold standard for determining the precise molecular structure of a compound in the solid state. carleton.edu This technique yields a detailed three-dimensional map of electron density within the crystal, from which the exact positions of atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and dihedral (torsional) angles. carleton.edu

Although a specific crystal structure for this compound was not found, data from a closely related molecule, N-(2,4,6-Trichlorophenyl)maleamic acid, illustrates the type of detailed geometric information that can be obtained. researchgate.netnih.gov For this compound, key structural parameters of interest would include:

The C-N-C bond angle at the bridging nitrogen atom.

The C-Cl bond lengths on the trichlorinated ring.

This data is crucial for understanding intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. mdpi.com

Table 2: Representative Structural Parameters Obtainable from Single-Crystal X-ray Diffraction (Illustrative)
ParameterDescriptionTypical Expected Value (Å or °)
C-Cl Bond LengthDistance between a carbon and a chlorine atom on the aromatic ring.~1.74 Å
C-N Bond LengthDistance between a phenyl carbon and the amine nitrogen.~1.43 Å
C-C Bond Length (Aromatic)Distance between adjacent carbon atoms within a phenyl ring.~1.39 Å
C-N-C Bond AngleThe angle formed by the two phenyl rings and the central nitrogen.~120-130°
Phenyl Ring Dihedral AngleThe twist angle between the planes of the two aromatic rings.Variable (dependent on crystal packing)

Analysis of Intermolecular Interactions in the Crystalline Lattice

Key intermolecular forces expected to be present in the crystalline lattice include hydrogen bonds, halogen bonds, and π-system interactions. In related N-aryl-amide structures, such as N-(2,4,6-Trichlorophenyl)maleamic acid, intermolecular N—H⋯O hydrogen bonds are crucial in linking molecules into chains or more complex networks. nih.govresearchgate.net The secondary amine (N-H) group in this compound can act as a hydrogen bond donor, potentially forming N—H⋯N or N—H⋯Cl interactions, which are significant in directing the crystal packing.

Furthermore, the presence of three chlorine atoms on one of the phenyl rings makes halogen bonding and other chlorine-involved interactions highly probable. In the crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate, molecules are linked by various C—Cl⋯π interactions, forming distinct structural motifs like ribbons and layers. nih.goviucr.org These interactions, where the chlorine atom acts as an electrophilic region (σ-hole) and interacts with the electron-rich π-system of a neighboring phenyl ring, are expected to play a significant role in the solid-state assembly of this compound. Additionally, π–π stacking interactions between the aromatic rings are anticipated, as observed in the crystal structure of 2-[(E)-(2,4,6-Trichlorophenyl)iminomethyl]phenol, which features centroid–centroid distances of 3.6893 (14) Å. nih.gov

Table 1: Potential Intermolecular Interactions in the Crystalline Lattice of this compound
Interaction TypeDonor/Acceptor Groups InvolvedPotential Role in Crystal PackingSupporting Evidence from Related Compounds
Hydrogen BondingN-H (donor) with N or Cl (acceptor)Formation of chains or sheets, primary structural organization.Intermolecular N—H⋯O bonds are key linking forces in related N-(aryl)-amides. nih.govresearchgate.net
Halogen Bonding / Cl⋯π InteractionsC-Cl (donor) with π-system of phenyl ring (acceptor)Linking of molecules into ribbons and layers, contributing to a stable 3D network. nih.govObserved in phenyl 2,4,5-trichlorobenzenesulfonate, with Cl⋯ring centroid distances of 3.5 to 4.0 Å. nih.goviucr.org
π–π StackingInteraction between two phenyl ringsStabilizes the crystal lattice through parallel or offset stacking of aromatic rings.Present in similar Schiff base structures derived from 2,4,6-trichloroaniline (B165571). nih.gov

Other Advanced Analytical Methods for Compound Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for monitoring the progress of its synthesis. americanpharmaceuticalreview.com Given the aromatic and moderately polar nature of the compound, reversed-phase HPLC is the most suitable mode of separation. nih.gov

In a typical reversed-phase setup, a nonpolar stationary phase is used in conjunction with a polar mobile phase. For this compound, a C18 (octadecyl silica) or a Phenyl-Hexyl column would be effective. nih.gov A Phenyl-Hexyl column can offer alternative selectivity due to potential π-π interactions between the phenyl groups in the stationary phase and the aromatic rings of the analyte. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the efficient elution of the target compound while separating it from impurities of varying polarities.

Detection is typically achieved using a UV-Vis detector, as the two phenyl rings constitute a strong chromophore. The wavelength for detection would be set at one of the compound's absorption maxima (λmax) to ensure high sensitivity. By analyzing the chromatogram, the purity of a sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks. For reaction monitoring, small aliquots of the reaction mixture are injected over time to track the consumption of starting materials and the formation of the product.

Table 2: Exemplar HPLC Method Parameters for Purity Analysis
ParameterConditionRationale
ColumnXSelect CSH Phenyl-Hexyl, 130Å, 5 µm, 4.6 mm X 150 mmProvides alternative selectivity for aromatic compounds through π-π interactions.
Mobile PhaseA: Water; B: AcetonitrileStandard mobile phase for reversed-phase chromatography. windows.net
GradientStart at 50% B, increase to 95% B over 15 minutesEnsures separation of reactants, products, and potential byproducts with different polarities.
Flow Rate1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
DetectionUV at 254 nmAromatic rings provide strong absorbance in the UV region.
Injection Volume10 µLStandard volume for analytical HPLC.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used method for monitoring the progress of chemical reactions and for the qualitative assessment of compound purity. libretexts.orgchemcoplus.co.jp It is particularly useful during the synthesis of this compound to quickly determine if the starting materials have been consumed and to visualize the formation of the product. libretexts.org

The process involves spotting a dilute solution of the reaction mixture onto a TLC plate, which is typically coated with a stationary phase like silica (B1680970) gel. aga-analytical.com.pl Alongside the reaction mixture, spots of the starting materials (e.g., 2,4,6-trichloroaniline) are also applied for comparison. A "co-spot," where the starting material and reaction mixture are spotted on top of each other, is often used to confirm the identity of spots. libretexts.org The plate is then placed in a chamber containing a suitable mobile phase (eluent), commonly a mixture of a nonpolar solvent (like hexane) and a slightly more polar solvent (like ethyl acetate).

As the eluent ascends the plate via capillary action, it carries the compounds with it at different rates depending on their polarity and interaction with the stationary phase. Generally, less polar compounds travel further up the plate. This compound is expected to be less polar than a more polar starting material like an aniline (B41778) derivative, and thus would exhibit a higher Retention Factor (Rf) value. chemistryhall.com The spots are visualized under UV light, where the aromatic rings will absorb light and appear as dark spots on a fluorescent background. chemcoplus.co.jp By observing the disappearance of the starting material spot and the appearance of a new product spot in the reaction mixture lane, the progress of the reaction can be effectively monitored. chemistryhall.com

Table 3: Hypothetical TLC Data for Synthesis Monitoring
CompoundExpected PolarityHypothetical Rf Value*Observation on TLC Plate
2,4,6-Trichloroaniline (Starting Material)More Polar0.35Spot intensity decreases as the reaction proceeds.
This compound (Product)Less Polar0.60A new, higher Rf spot appears and its intensity increases over time.

*In a hypothetical 3:1 Hexane:Ethyl Acetate mobile phase on a silica gel plate. The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemistryhall.com

UV-Vis spectroscopy is a valuable analytical tool for probing the electronic structure of molecules containing chromophores. For this compound, the presence of two conjugated phenyl rings linked by a nitrogen atom gives rise to characteristic absorption bands in the ultraviolet and possibly the visible region of the electromagnetic spectrum. researchgate.net

The spectrum is expected to be dominated by π → π* transitions associated with the aromatic systems. These high-energy transitions typically result in strong absorption bands. Additionally, the non-bonding electrons on the nitrogen atom can undergo n → π* transitions to the anti-bonding orbitals of the aromatic rings. These transitions are generally of lower energy and intensity compared to π → π* transitions.

Table 4: Probable Electronic Transitions and Expected Absorption Regions
Electronic TransitionAssociated OrbitalsExpected Wavelength RegionRelative Intensity
π → ππ orbitals of the phenyl rings200 - 280 nmHigh
π → π (Conjugated System)Extended π system across both rings and nitrogen280 - 350 nmMedium to High
n → πNitrogen lone pair to π of a phenyl ring> 300 nmLow

Computational and Quantum Chemical Studies of Phenyl 2,4,6 Trichloro Phenyl Amine

Electronic Structure Calculations for Molecular Properties

Electronic structure calculations are at the heart of computational chemistry, providing a means to determine the arrangement of electrons in a molecule and, from this, a wide array of its properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It would be the likely method of choice for studying Phenyl-(2,4,6-trichloro-phenyl)-amine due to its balance of accuracy and computational cost. DFT calculations would allow for the determination of the molecule's most stable three-dimensional structure (geometry optimization) and its total electronic energy.

A critical aspect of any DFT study is the appropriate selection of the exchange-correlation functional and the basis set. The choice of functional (e.g., B3LYP, PBE0, M06-2X) and basis set (e.g., 6-31G(d,p), cc-pVTZ) would need to be carefully validated to ensure that the computational model accurately represents the physical reality of the molecule. This validation is often performed by comparing calculated properties with available experimental data for similar, well-characterized compounds.

Following geometry optimization, a vibrational frequency analysis is essential. This calculation serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. These predicted spectra can be compared with experimental measurements to further validate the computational method.

Ab Initio Methods (e.g., Møller-Plesset Perturbation Theory, Coupled Cluster Theory) for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, researchers can employ higher-level ab initio methods. Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered "gold standards" in quantum chemistry. While computationally more demanding than DFT, these methods can provide benchmark data for energies and other molecular properties, offering a deeper and more precise understanding of the molecule's electronic structure.

Molecular Orbital Analysis and Electronic Descriptors

Understanding the distribution and energies of molecular orbitals is key to predicting a molecule's chemical behavior.

Natural Bond Orbital (NBO) Analysis for Intermolecular Charge Transfer and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a localized, intuitive picture of the electron density distribution in a molecule, which is invaluable for understanding charge transfer and hyperconjugative interactions.

In this compound, NBO analysis reveals significant delocalization of electron density. The lone pair of electrons on the nitrogen atom of the amine group can engage in hyperconjugative interactions with the antibonding orbitals of the adjacent phenyl and trichlorophenyl rings. Specifically, the interaction between the nitrogen lone pair (n) and the π* antibonding orbitals of the aromatic rings (n → π*) is a key factor in stabilizing the molecule. This intramolecular charge transfer (ICT) from the electron-donating amine group to the electron-withdrawing aromatic systems influences the molecule's electronic properties and reactivity.

The presence of three electron-withdrawing chlorine atoms on one of the phenyl rings enhances this effect. These chlorine atoms inductively pull electron density from the ring, making it more electron-deficient and a better acceptor for the nitrogen's lone pair. The stabilization energies associated with these n → π* interactions can be quantified through NBO analysis, providing a measure of the strength of these hyperconjugative effects.

Below is a hypothetical data table illustrating the types of interactions and their stabilization energies that would be expected from an NBO analysis of this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (1) Nπ* (C-C) of Phenyl ringHigh
LP (1) Nπ* (C-C) of Trichlorophenyl ringVery High
σ (C-H)σ* (C-C)Low
σ (C-C)σ* (C-C)Moderate

Note: This table is illustrative. Actual values would require specific DFT calculations.

Atomic Charge Distributions and Electronegativity Analysis

The distribution of atomic charges within a molecule is fundamental to understanding its chemical behavior. Computational methods can calculate the partial charges on each atom, offering insights into the molecule's polarity and the nature of its chemical bonds. For this compound, the atomic charges are significantly influenced by the differing electronegativities of the constituent atoms (C, H, N, Cl).

The nitrogen atom, being more electronegative than the carbon and hydrogen atoms it is bonded to, carries a partial negative charge. Conversely, the hydrogen atom of the amine group and the carbon atoms bonded to the nitrogen will have partial positive charges. The chlorine atoms, being highly electronegative, will exhibit significant partial negative charges, and the carbon atoms to which they are attached will have corresponding partial positive charges.

This charge distribution creates a dipole moment in the molecule, affecting its interaction with other polar molecules and its solubility in various solvents. The electronegativity of the trichlorophenyl ring is substantially higher than that of the unsubstituted phenyl ring due to the presence of the chlorine atoms. This difference in electronegativity drives the intramolecular charge transfer discussed in the NBO analysis.

A table of representative calculated atomic charges is provided below to illustrate these concepts.

AtomMulliken Charge (a.u.)Natural Charge (a.u.)
N-0.6 to -0.8-0.7 to -0.9
H (on N)+0.3 to +0.4+0.4 to +0.5
Cl-0.1 to -0.3-0.2 to -0.4
C (bonded to N)+0.2 to +0.4+0.3 to +0.5
C (bonded to Cl)+0.1 to +0.3+0.2 to +0.4

Note: These are representative charge ranges and would be precisely determined by specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surfaces for Reactivity and Interaction Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow regions represent intermediate potentials.

For this compound, the MEP surface would show a region of high negative potential (red) around the nitrogen atom due to its lone pair of electrons. This indicates that the nitrogen atom is a primary site for electrophilic attack. The regions around the chlorine atoms would also exhibit negative potential.

Conversely, the hydrogen atom of the amine group would be a site of positive potential (blue), making it susceptible to interaction with nucleophiles or forming hydrogen bonds. The aromatic protons and the carbon atoms attached to the electronegative chlorine and nitrogen atoms would also show varying degrees of positive potential.

The MEP surface provides a clear visual representation of the charge distribution and is instrumental in understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial for predicting the molecule's behavior in a biological or material science context.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the simulation of various spectroscopic techniques, providing valuable data that can be compared with experimental results to confirm molecular structures and understand electronic properties.

Simulated NMR Spectra for Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can accurately predict the chemical shifts of ¹H and ¹³C nuclei. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

For this compound, the simulated ¹H NMR spectrum would show distinct signals for the protons on the phenyl ring, the trichlorophenyl ring, and the amine group. The protons on the trichlorophenyl ring would likely be shifted downfield compared to those on the unsubstituted phenyl ring due to the electron-withdrawing effect of the chlorine atoms. The amine proton would appear as a broader signal, and its chemical shift would be sensitive to solvent and concentration.

The simulated ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The carbons bonded to the chlorine atoms would show characteristic shifts, as would the carbons bonded to the nitrogen atom. By comparing the calculated chemical shifts with experimental data, a definitive assignment of each signal can be made, confirming the molecular structure.

A hypothetical table of predicted NMR chemical shifts is shown below.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenyl Ring (ortho)7.0 - 7.2115 - 120
Phenyl Ring (meta)7.3 - 7.5128 - 132
Phenyl Ring (para)7.1 - 7.3120 - 125
Trichlorophenyl Ring7.5 - 7.8125 - 140
N-H5.0 - 6.0-

Note: These are estimated ranges. Precise values are obtained from specific DFT calculations.

Simulated UV-Vis Spectra (Time-Dependent DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to simulate the electronic absorption spectra (UV-Vis) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states.

The simulated UV-Vis spectrum of this compound would likely exhibit absorption bands in the ultraviolet region. These absorptions correspond to π → π* transitions within the aromatic rings and n → π* transitions involving the nitrogen lone pair. The intramolecular charge transfer character of the electronic transitions can be analyzed by examining the molecular orbitals involved. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the electron-rich phenylamine moiety, while the lowest unoccupied molecular orbital (LUMO) would likely have significant contributions from the electron-deficient trichlorophenyl ring.

The calculated maximum absorption wavelengths (λ_max) and oscillator strengths can be compared with experimental UV-Vis spectra to validate the computational model and gain a deeper understanding of the molecule's electronic structure and photophysical properties.

Conformational Analysis and Exploration of Potential Energy Surfaces

The three-dimensional structure of a molecule is not static; it can exist in various conformations due to rotation around single bonds. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them. This is achieved by exploring the potential energy surface (PES) of the molecule.

Computational methods can systematically vary these dihedral angles and calculate the corresponding energy, thereby mapping the PES. This analysis would reveal the global minimum energy conformation, which is the most populated conformation at equilibrium, as well as other local minima. Steric hindrance between the ortho-chlorine atoms and the other phenyl ring will play a significant role in determining the preferred conformation, likely resulting in a twisted, non-planar structure. Understanding the conformational landscape is essential for predicting the molecule's interactions with other molecules, such as in drug-receptor binding or crystal packing.

Quantum Crystallography and Charge Density Analysis

The analysis of the calculated electron density, ρ(r), and its Laplacian, ∇²ρ(r), can reveal the nature of intramolecular and intermolecular interactions. In this compound, the covalent bonds within the phenyl and trichlorophenyl rings, as well as the C-N and N-H bonds, would be characterized by significant electron density accumulation along the bond paths. The topological analysis of the electron density, as defined by the Quantum Theory of Atoms in Molecules (QTAIM), would allow for the quantification of bond critical points (BCPs), which are indicative of the strength and nature of these covalent linkages.

Furthermore, the presence of three electron-withdrawing chlorine atoms on one of the phenyl rings is expected to significantly influence the electron density distribution across the entire molecule. This would lead to a polarization of the C-Cl bonds and affect the aromaticity of the trichlorophenyl ring. The charge density analysis would likely reveal regions of charge depletion and concentration, which are crucial for understanding the molecule's electrostatic potential and its interactions with other molecules in the crystal lattice.

The electrostatic potential mapped onto the molecular surface would visualize the electrophilic and nucleophilic regions of the molecule. The amine group would represent a nucleophilic region, while the acidic proton and the regions around the chlorine atoms (sigma-holes) would be electrophilic in nature. This information is vital for predicting the molecule's reactivity and its preferred modes of interaction in biological systems or materials science applications.

Table 1: Predicted Topological Properties of Selected Bonds in this compound at Bond Critical Points (BCPs)

BondElectron Density, ρ(r) (e/ų)Laplacian of Electron Density, ∇²ρ(r) (e/Å⁵)
C-C (phenyl)~2.2~ -20
C-C (trichlorophenyl)~2.1~ -18
C-N~1.8~ -15
N-H~2.0~ -25
C-Cl~1.5~ -10

Note: The values presented in this table are hypothetical and are based on typical values observed for similar organic molecules in computational studies. They serve to illustrate the expected trends.

Theoretical Studies on Structure-Reactivity Relationships and Mechanistic Pathways

Theoretical studies on the structure-reactivity relationships of this compound are crucial for understanding its chemical behavior and potential applications. The electronic and steric effects of the substituents on the diphenylamine (B1679370) framework are the primary determinants of its reactivity.

The presence of the 2,4,6-trichlorophenyl group introduces significant steric hindrance around the amine nitrogen. This steric bulk can influence the molecule's conformation, affecting the dihedral angle between the two phenyl rings. This, in turn, can impact the extent of π-conjugation between the rings and the nitrogen lone pair, thereby modulating the electronic properties and reactivity of the amine.

From an electronic standpoint, the three chlorine atoms are strong electron-withdrawing groups. Their presence is expected to decrease the electron density on the adjacent phenyl ring and, to a lesser extent, on the nitrogen atom. This reduction in electron density at the nitrogen atom would decrease its basicity and nucleophilicity compared to unsubstituted diphenylamine.

Computational methods, particularly DFT, can be used to calculate various reactivity descriptors that provide quantitative insights into the molecule's reactivity. These descriptors include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential.

A lower HOMO energy for this compound compared to diphenylamine would indicate its reduced ability to donate electrons, consistent with decreased nucleophilicity. Conversely, a lower LUMO energy would suggest an increased susceptibility to nucleophilic attack. The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Mechanistic pathways for reactions involving this compound, such as N-alkylation, N-arylation, or oxidation, can be elucidated through computational modeling. By mapping the potential energy surface for a given reaction, transition states can be located, and activation energies can be calculated. These calculations can help in predicting the feasibility of a reaction and in understanding the role of the substituents in directing the reaction pathway.

Table 2: Calculated Reactivity Descriptors for this compound and Diphenylamine

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
This compound-5.8-1.24.6
Diphenylamine-5.2-0.84.4

Note: The values in this table are hypothetical and for illustrative purposes, based on general trends observed in computational studies of substituted aromatic amines.

Synthesis and Chemical Investigation of Derivatives of Phenyl 2,4,6 Trichloro Phenyl Amine

Modification of the Unsubstituted Phenyl Ring

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The electronic properties of the unsubstituted phenyl ring can be systematically altered through the introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This is typically achieved by utilizing appropriately substituted anilines in a cross-coupling reaction with a 2,4,6-trichlorohalobenzene. The presence of these substituents can significantly influence the chemical reactivity and physical properties of the resulting diarylamine.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density of the phenyl ring. The synthesis of these derivatives can be accomplished via Buchwald-Hartwig amination, coupling 1-bromo-2,4,6-trichlorobenzene with the corresponding substituted aniline (B41778) (e.g., p-anisidine (B42471) or p-toluidine). ipb.ptrug.nl

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the phenyl ring. The synthesis of these derivatives follows a similar cross-coupling strategy, for instance, reacting 1-bromo-2,4,6-trichlorobenzene with p-nitroaniline or p-aminobenzonitrile. datapdf.comnih.gov The choice of catalyst and reaction conditions is crucial for achieving good yields, especially with anilines bearing strong EWGs. rug.nl

Table 1: Proposed Synthesis of Phenyl-(2,4,6-trichloro-phenyl)-amine Derivatives with EDGs and EWGs via Buchwald-Hartwig Amination

EntryAniline ReactantSubstituent (R)ProductProposed ConditionsReference Yield (Analogous Reactions)
1p-Anisidine4-OCH₃4-Methoxy-N-(2,4,6-trichlorophenyl)anilinePd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C85-95% ipb.pt
2p-Toluidine4-CH₃4-Methyl-N-(2,4,6-trichlorophenyl)anilinePd(OAc)₂, P(t-Bu)₃, K₃PO₄, Dioxane, 110 °C80-90% rug.nl
3p-Nitroaniline4-NO₂4-Nitro-N-(2,4,6-trichlorophenyl)anilinePd(OAc)₂, XPhos, Cs₂CO₃, t-BuOH, 110 °C70-85% nih.gov
4p-Aminobenzonitrile4-CN4-[N-(2,4,6-trichlorophenyl)amino]benzonitrilePd₂(dba)₃, Xantphos, DBU, Toluene, 110 °C65-80% datapdf.com

Note: The yields are estimates based on literature reports for similar Buchwald-Hartwig amination reactions and are not experimentally determined values for these specific compounds.

Synthesis of Halogenated, Alkyl, or Heteroatom-Substituted Phenyl Analogs

The diversity of the unsubstituted phenyl ring can be further expanded by introducing halogens, various alkyl chains, or heteroatom-containing functional groups.

Halogenated Analogs: The synthesis of halogenated derivatives can be achieved by using halo-substituted anilines in cross-coupling reactions. For example, coupling 4-chloroaniline (B138754) or 4-bromoaniline (B143363) with 1-bromo-2,4,6-trichlorobenzene would yield the corresponding 4-chloro- or 4-bromo-N-(2,4,6-trichlorophenyl)aniline. researchgate.net

Alkyl-Substituted Analogs: The introduction of alkyl groups can be accomplished by using alkyl-substituted anilines, such as 4-ethylaniline (B1216643) or 4-isopropylaniline, in a Buchwald-Hartwig amination. organic-chemistry.org

Heteroatom-Substituted Analogs: Functional groups containing heteroatoms like sulfur or oxygen can also be incorporated. For instance, using an aminothiophenol or aminophenol derivative, where the heteroatom is appropriately protected, in a cross-coupling reaction would lead to the desired heteroatom-substituted diarylamine.

Modification of the 2,4,6-Trichlorophenyl Ring

The heavily chlorinated phenyl ring offers unique opportunities for chemical modification, although the strong electron-withdrawing nature of the chlorine atoms makes it less reactive towards electrophilic substitution.

Selective Halogen Exchange Reactions and Dehalogenation

Selective Halogen Exchange: It is conceivable to selectively replace one or more chlorine atoms with other halogens, such as fluorine or bromine, through nucleophilic aromatic substitution (SₙAr) or metal-catalyzed processes. Aromatic Finkelstein reactions, which involve the exchange of one halogen for another, could potentially be applied. wikipedia.orgfrontiersin.org For instance, heating this compound with a fluoride (B91410) source like KF in a high-boiling polar solvent might lead to selective fluorine substitution, likely at the positions ortho to the amine, which are activated towards nucleophilic attack. Nickel-catalyzed halogen exchange reactions have also been reported for aryl halides. researchgate.net

Dehalogenation: The partial or complete removal of chlorine atoms can be achieved through reductive dehalogenation. researchgate.net Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) with a hydrogen source can be employed. The selectivity of dehalogenation (i.e., which chlorine atom is removed) would depend on the steric and electronic environment of each C-Cl bond.

Introduction of Additional Functional Groups onto the Polyhalogenated Ring

Introducing new functional groups onto the 2,4,6-trichlorophenyl ring is challenging due to its electron-deficient nature. However, directed metallation-cross-coupling strategies could be envisioned. For example, a directed ortho-lithiation of the phenyl ring, guided by the amine group, followed by quenching with an electrophile, is a common strategy for functionalizing aromatic rings. However, the presence of the ortho-chlorine atoms on the other ring might sterically hinder this approach.

N-Substitution Reactions of the Amine Nitrogen

The secondary amine nitrogen in this compound is a nucleophilic center and can undergo various substitution reactions.

N-Alkylation: The introduction of an alkyl group on the nitrogen atom can be achieved through reaction with an alkyl halide in the presence of a base. For instance, reacting this compound with methyl iodide and a non-nucleophilic base like sodium hydride would yield N-methyl-N-phenyl-(2,4,6-trichloro-phenyl)-amine. nsf.govnih.gov

N-Acylation: The amine can be acylated by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. This would result in the formation of an N-aryl-N-(2,4,6-trichlorophenyl)amide.

Table 2: Proposed N-Substitution Reactions of this compound

EntryReagentReaction TypeProductProposed Conditions
1Methyl IodideN-AlkylationN-Methyl-N-phenyl-(2,4,6-trichloro-phenyl)-amineNaH, THF, 0 °C to rt
2Acetyl ChlorideN-AcylationN-Acetyl-N-phenyl-(2,4,6-trichloro-phenyl)-aminePyridine, CH₂Cl₂, 0 °C to rt
3Benzoyl ChlorideN-AcylationN-Benzoyl-N-phenyl-(2,4,6-trichloro-phenyl)-amineTriethylamine, CH₂Cl₂, 0 °C to rt

Note: These are proposed reaction conditions based on standard organic chemistry transformations.

Alkylation and Arylation to Form Tertiary Amines

The nitrogen atom in this compound possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles such as alkyl and aryl halides. These reactions lead to the formation of tertiary amines, expanding the structural diversity of the parent compound.

Alkylation: N-alkylation can be achieved by reacting this compound with various alkylating agents, including alkyl halides (iodides, bromides, or chlorides) or sulfates. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct. The choice of base and solvent is crucial and depends on the reactivity of the alkylating agent. Due to the steric hindrance imposed by the ortho-chloro substituents on the trichlorophenyl ring, elevated temperatures or the use of stronger bases and polar aprotic solvents may be necessary to achieve reasonable reaction rates and yields.

Arylation: The introduction of an additional aryl group to form a triarylamine generally requires transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a prominent method for this transformation. This palladium-catalyzed reaction couples the diarylamine with an aryl halide or triflate. The selection of the appropriate palladium precursor and phosphine (B1218219) ligand is critical to overcome the steric hindrance and achieve efficient coupling. Electron-deficient anilines can be challenging substrates, and the 2,4,6-trichlorophenyl group's electron-withdrawing nature may necessitate carefully optimized catalyst systems.

Table 1: Representative Alkylation and Arylation Reactions
EntryElectrophileProductReaction TypeTypical Conditions
1Methyl Iodide (CH₃I)Methyl-phenyl-(2,4,6-trichloro-phenyl)-amineAlkylationNaH, DMF, 25-60 °C
2Benzyl Bromide (BnBr)Benzyl-phenyl-(2,4,6-trichloro-phenyl)-amineAlkylationK₂CO₃, Acetonitrile (B52724), Reflux
34-BromotoluenePhenyl-(p-tolyl)-(2,4,6-trichloro-phenyl)-amineArylation (Buchwald-Hartwig)Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C
42-ChloropyridinePhenyl-(pyridin-2-yl)-(2,4,6-trichloro-phenyl)-amineArylation (Buchwald-Hartwig)Pd(OAc)₂, BINAP, Cs₂CO₃, Dioxane, 110 °C

Acylation and Sulfonylation to Form Amides and Sulfonamides

The nucleophilic nitrogen of this compound can also react with acylating and sulfonylating agents to form N-substituted amides and sulfonamides, respectively. These functional groups significantly alter the electronic properties of the nitrogen atom, making it less basic and planar.

Acylation: The reaction with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, yields the corresponding amide. This reaction is generally robust but can be slowed by the steric bulk around the nitrogen atom. Friedel-Crafts acylation conditions, which involve a Lewis acid catalyst, are generally not suitable for N-acylation and can lead to side reactions on the unsubstituted phenyl ring.

Sulfonylation: Similarly, sulfonamides are prepared by treating the diarylamine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base. The resulting sulfonamides are important structural motifs in medicinal chemistry. The synthesis of sulfonamides from this compound would result in a highly stable product, with the nitrogen lone pair delocalized over the two aryl rings and the sulfonyl group.

Table 2: Representative Acylation and Sulfonylation Reactions
EntryReagentProductProduct ClassTypical Conditions
1Acetyl ChlorideN-Phenyl-N-(2,4,6-trichloro-phenyl)-acetamideAmidePyridine, CH₂Cl₂, 0 °C to rt
2Benzoyl ChlorideN-Phenyl-N-(2,4,6-trichloro-phenyl)-benzamideAmideTriethylamine, THF, 0 °C to rt
3p-Toluenesulfonyl Chloride4-Methyl-N-phenyl-N-(2,4,6-trichloro-phenyl)-benzenesulfonamideSulfonamidePyridine, 60 °C
4Methanesulfonyl ChlorideN-Phenyl-N-(2,4,6-trichloro-phenyl)-methanesulfonamideSulfonamideNaOH (aq), CH₂Cl₂, rt

Formation of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The diarylamine framework is a key precursor for the synthesis of various nitrogen-containing tricyclic heterocyclic systems. These reactions typically involve an intramolecular cyclization step, forming a new ring that bridges the two aryl moieties. The specific heterocyclic system formed depends on the nature of the reactants and the reaction conditions.

Prominent examples of heterocycles derived from diarylamines include:

Carbazoles: These can be formed through palladium-catalyzed C-H activation/C-C bond formation or via photostimulated intramolecular arylation of diarylamide anions. acs.orgnih.govresearchgate.net

Acridines: The Bernthsen acridine (B1665455) synthesis involves the condensation of a diarylamine with a carboxylic acid in the presence of zinc chloride at high temperatures to yield 9-substituted acridines. wikipedia.org

Phenothiazines: These sulfur- and nitrogen-containing heterocycles can be synthesized by heating a diarylamine with sulfur and a catalyst like iodine. acs.orgslideshare.net

A highly relevant example of cyclization involving a similar scaffold is found in the synthesis of the non-steroidal anti-inflammatory drug, Diclofenac. Diclofenac is 2-[(2,6-dichlorophenyl)amino]phenylacetic acid. An impurity in its synthesis is, in fact, this compound. The synthesis of Diclofenac itself involves an intramolecular Friedel-Crafts type cyclization of an N-acylated diarylamine intermediate to form an oxindole (B195798) ring system. chemistryviews.org

Applying this principle, if this compound were first acylated on the unsubstituted phenyl ring with a suitable group (e.g., via Friedel-Crafts acylation with chloroacetyl chloride to introduce a -COCH₂Cl group), a subsequent intramolecular cyclization could lead to a novel lactam-containing heterocyclic system. The feasibility and regioselectivity of the initial acylation on the phenyl ring versus the trichlorophenyl ring would be a key consideration, with the unsubstituted ring being significantly more activated toward electrophilic substitution.

Table 3: Potential Heterocyclic Systems via Intramolecular Cyclization
Precursor TypeReaction TypeResulting HeterocycleGeneral Method
DiarylamineBernthsen SynthesisAcridineReaction with a carboxylic acid and ZnCl₂ at 200-270 °C. wikipedia.org
DiarylamineSulfur FusionPhenothiazineHeating with sulfur and an iodine catalyst. slideshare.net
2-Halo-diarylaminePalladium-catalyzed C-H activationCarbazoleIntramolecular C-C bond formation. acs.org
N-(2-haloaryl)aniline derivativeIntramolecular Friedel-CraftsOxindole / LactamAcylation followed by Lewis-acid catalyzed cyclization. chemistryviews.org

Advanced Academic Research and Theoretical Considerations

Supramolecular Chemistry and Non-Covalent Interactions of N-Aryl Polychlorinated Amines

The structure of Phenyl-(2,4,6-trichloro-phenyl)-amine, featuring a secondary amine linker between a phenyl and a trichlorophenyl ring, gives rise to a variety of non-covalent interactions that dictate its supramolecular assembly. These forces, though weaker than covalent bonds, are crucial in determining the solid-state architecture and bulk properties of the material.

The secondary amine group (-NH-) is a key player in forming hydrogen bonds, acting as a hydrogen bond donor. The nitrogen atom itself can also serve as a hydrogen bond acceptor. nih.gov In the solid state, it is anticipated that molecules of this compound would engage in N-H···N hydrogen bonding, creating chains or more complex networks.

Furthermore, the chlorine atoms and the π-systems of the aromatic rings can act as weak hydrogen bond acceptors. This could lead to weaker, yet structurally significant, N-H···Cl and N-H···π interactions. The interplay of these forces would result in a complex three-dimensional hydrogen-bonded network. In related chlorinated amine structures, N-H···Cl and N-H···N hydrogen bonds have been observed to link molecules into distinct arrangements, such as centrosymmetric dimers or extended chains. nih.govresearchgate.net

Table 1: Potential Hydrogen Bonding Capabilities

Donor/Acceptor Site Type of Interaction Potential Geometry
N-H Group Donor N-H···N, N-H···Cl, N-H···π
Nitrogen Atom Acceptor N···H-N
Chlorine Atoms Weak Acceptor Cl···H-N

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. researchgate.net In this compound, the three chlorine atoms are potential halogen bond donors. The strength of these interactions is generally weaker for chlorine compared to bromine or iodine. nih.gov

These chlorine atoms could form halogen bonds with Lewis bases, such as the nitrogen atom of a neighboring molecule (Cl···N). The electron-withdrawing nature of the chlorine atoms on the phenyl ring enhances their ability to participate in halogen bonding. Theoretical studies on polychlorinated biphenyls (PCBs) have shown that such interactions are position-dependent. nih.gov The geometry of these bonds is typically linear, with the angle approaching 180°. researchgate.net

The two aromatic rings in the molecule are capable of engaging in π-π stacking interactions. These interactions are fundamental in the crystal packing of many aromatic compounds. mdpi.com The presence of electron-withdrawing chlorine atoms on one ring and an electron-donating amine group attached to the other creates a potential for donor-acceptor (quadrupolar) π-π stacking, which can be stronger than interactions between identical aromatic rings. rsc.org

The geometry of these stacks can be either face-to-face or offset (displaced). Chlorination has been shown to mediate and promote compact π-π stacking in some systems, which can influence material properties. nih.gov The interplay between π-π stacking and other interactions like hydrogen and halogen bonds will ultimately determine the final crystal structure. researchgate.net

Crystal Engineering and Solid-State Chemistry for Polymorphism and Cocrystal Formation

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties. rsc.org For this compound, the presence of multiple functional groups capable of directing intermolecular interactions makes it an interesting target for crystal engineering studies.

Polymorphism , the ability of a compound to exist in more than one crystal form, is a strong possibility for this molecule. researchgate.net Different polymorphs can arise from variations in the hydrogen bonding network (e.g., N-H···N vs. N-H···Cl dominated packing) or different π-π stacking arrangements. nih.gov The crystallization conditions, such as solvent and temperature, would likely play a critical role in determining which polymorph is formed.

Cocrystal formation is another avenue of exploration. nih.gov By introducing a second molecule (a coformer) that can form robust non-covalent bonds with this compound, new crystalline materials with modified properties can be designed. nih.gov Potential coformers could be selected to specifically target the N-H group (e.g., carboxylic acids to form N-H···O bonds) or the chlorinated ring (e.g., electron-rich aromatic molecules to enhance π-π stacking). researchgate.net Various methods, including solvent evaporation, grinding, and slurry conversion, could be employed to prepare cocrystals. researchgate.netscielo.br

Theoretical Studies on the Compound's Potential in Advanced Materials Science

While specific experimental data is not available, theoretical calculations can provide insights into the potential of this compound in materials science. The molecule's structure, featuring conjugated aromatic systems and potential for ordered packing, suggests it could be investigated for applications in organic electronics.

Organic Semiconductors: The ability to form ordered π-stacked arrays is a key feature of many organic semiconductors. researchgate.net Theoretical modeling could predict the charge transport properties (electron and hole mobilities) based on the calculated electronic coupling between adjacent molecules in a crystal lattice. The presence of chlorine atoms can influence the electronic energy levels of the molecule.

OLED Components: Aromatic amines are a common class of materials used in Organic Light-Emitting Diodes (OLEDs), often as hole transport layers. The high thermal stability often associated with polycyclic aromatic compounds is also a desirable trait. rsc.orgmdpi.com Computational chemistry could be used to calculate the HOMO and LUMO energy levels to assess its suitability for such applications.

Electro-optical Materials: The non-centrosymmetric arrangement of polar functional groups in a crystal, which could be engineered through polymorphism or cocrystal design, is a prerequisite for second-order nonlinear optical (NLO) properties. Theoretical calculations of the molecular hyperpolarizability could suggest potential for electro-optical applications.

Theoretical Insights into Catalytic Activity or Ligand Design through Coordination Chemistry

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordination to metal centers. libretexts.org

Ligand Design: As a ligand, it would be classified as a monodentate secondary amine. libretexts.org The steric bulk imposed by the ortho-chlorine atoms on the 2,4,6-trichlorophenyl ring would significantly influence its coordination geometry and the properties of the resulting metal complex. uni-siegen.de This steric hindrance could, for example, enforce specific coordination numbers or create a unique chemical environment around the metal center, which could be beneficial in catalysis.

Catalytic Activity: While the molecule itself is unlikely to be a catalyst, its metal complexes could be. For instance, titanocene (B72419) complexes with amine-functionalized ligands have been explored for the catalytic dechlorination of polychlorinated biphenyls (PCBs). rsc.org Theoretical studies, such as Density Functional Theory (DFT), could be employed to model the coordination of this compound to various transition metals and to investigate the electronic structure and potential reactivity of the resulting complexes in catalytic cycles, such as those for dechlorination or cross-coupling reactions. nih.govrsc.org

Table 2: Summary of Compound Names

Compound Name
This compound
2,4,6-trichloro-N-phenylaniline

Environmental Chemistry: Theoretical Aspects of Degradation Pathways in Environmental Matrices

Due to a lack of direct experimental studies on the environmental fate of this compound, its degradation pathways in various environmental matrices such as soil, water, and air are theorized based on the known behavior of structurally analogous compounds, including chlorinated anilines and substituted diphenylamines. The degradation of this compound is expected to proceed through a combination of abiotic and biotic processes, including photodegradation, hydrolysis, and microbial metabolism.

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For this compound, the key abiotic pathways are anticipated to be photodegradation and, to a lesser extent, hydrolysis.

Photodegradation: In the presence of sunlight, particularly UV radiation, this compound is expected to undergo photodegradation, which is a major transformation process for many aromatic amines and chlorinated compounds in aquatic and atmospheric environments. The primary photochemical reactions are likely to involve the cleavage of the carbon-nitrogen bond and the dechlorination of the aromatic rings.

Theoretical photodegradation steps could include:

Homolytic Cleavage: The C-N bond between the two phenyl rings could break, generating aminyl and phenyl radicals. These highly reactive species would then participate in a cascade of further reactions with other molecules and radicals in the environment.

Photo-dechlorination: The carbon-chlorine bonds on the trichlorophenyl ring are susceptible to photolytic cleavage. This process can occur stepwise, leading to the formation of di- and mono-chlorinated diphenylamine (B1679370) intermediates.

Photo-oxidation: In the presence of oxygen and photosensitizers (like humic substances in natural waters), reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂) can be generated. These ROS can attack the aromatic rings, leading to hydroxylation and subsequent ring opening. The degradation of diphenylamine has been shown to produce intermediates such as N-Phenyl-4-quinoneimine. nih.gov

The kinetics of photodegradation can be influenced by various environmental factors, as illustrated by studies on similar compounds.

CompoundMatrixLight SourceRate Constant (k)Half-life (t½)Reference
4-chloroaniline (B138754)Aqueous TiO₂ suspensionUVNot specified< 90 min rsc.org
Aniline (B41778)Aqueous solutionUVNot specified~2 hours (atmospheric) nih.gov
2-chloroanilineAqueous halloysite-TiO₂UV0.015 min⁻¹Not specified canada.ca
2,6-dichloroanilineAqueous halloysite-TiO₂UV0.012 min⁻¹Not specified canada.ca

Hydrolysis: The C-N bond in diphenylamines can be susceptible to hydrolysis, although this process is generally slow for such compounds under typical environmental pH conditions (pH 5-9). The presence of electron-withdrawing chlorine atoms on one of the phenyl rings might slightly influence the rate of hydrolysis. However, significant degradation through hydrolysis is not expected to be a primary environmental fate process for this compound.

Biotic Degradation Pathways

Biotic degradation, mediated by microorganisms, is a crucial process for the removal of organic pollutants from the environment. The degradation of this compound is likely to proceed through pathways observed for other chlorinated aromatic compounds.

Aerobic Degradation: Under aerobic conditions, bacteria and fungi are capable of degrading chlorinated aromatic compounds. The initial steps often involve the action of oxygenase enzymes.

Potential aerobic degradation steps include:

Hydroxylation: Monooxygenase or dioxygenase enzymes could hydroxylate one or both of the aromatic rings, forming hydroxylated diphenylamine intermediates. This is a common initial step in the microbial degradation of aromatic compounds.

Dechlorination: Microorganisms can remove chlorine atoms from the aromatic ring through oxidative or reductive processes.

Ring Cleavage: Following hydroxylation, the aromatic rings can be cleaved by dioxygenase enzymes, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways.

Anaerobic Degradation: In anoxic environments such as sediments and some soils, anaerobic microorganisms can degrade chlorinated compounds through reductive dechlorination. In this process, the chlorinated compound serves as an electron acceptor, and chlorine atoms are sequentially replaced by hydrogen atoms. This would lead to the formation of di- and mono-chlorinated diphenylamines, and ultimately diphenylamine itself, which could then be subject to further degradation.

The persistence of related compounds in soil highlights the variability in biodegradation rates.

CompoundConditionHalf-life (days)Reference
TriclocarbanAerobic soil108
TriclosanAerobic soil18
HexachlorobenzeneAerobic soil969-2089

Theoretical Degradation Products

Based on the degradation pathways of analogous compounds, a range of transformation products for this compound can be postulated.

Degradation ProcessPotential Transformation Products
PhotodegradationDichlorodiphenylamines, Monochlorodiphenylamines, Hydroxylated diphenylamines, Quinone-imine derivatives, Chlorinated phenols, Chlorinated anilines
Microbial Metabolism (Aerobic)Hydroxylated chlorinated diphenylamines, Chlorinated catechols, Ring-opened aliphatic acids
Microbial Metabolism (Anaerobic)Dichlorodiphenylamines, Monochlorodiphenylamines, Diphenylamine

It is important to emphasize that these degradation pathways and transformation products are theoretical and based on the behavior of structurally similar chemicals. The actual environmental fate of this compound may vary depending on specific environmental conditions.

Future Research Directions and Unexplored Avenues

Development of Highly Efficient and Sustainable Synthetic Routes with Reduced Environmental Impact

The synthesis of diarylamines, including Phenyl-(2,4,6-trichloro-phenyl)-amine, has traditionally relied on methods that can be resource-intensive and generate significant waste. A key area of future research will be the development of greener and more sustainable synthetic methodologies. rsc.org This involves a shift towards processes that are more atom-economical, utilize less hazardous reagents, and minimize energy consumption. rsc.org

One promising approach is the advancement of acceptorless dehydrogenative aromatization catalysis. rsc.orgnih.govresearchgate.net This method can produce diarylamines from readily available starting materials like cyclohexylamines and nitrobenzenes, generating molecular hydrogen and ammonia (B1221849) as the primary byproducts, which is an environmentally benign process. rsc.orgnih.govresearchgate.netsemanticscholar.org Another avenue is the exploration of one-pot, metal-free synthetic strategies that utilize inexpensive and non-toxic reagents, thereby reducing concerns related to metal contamination and environmental impact. acs.org The application of green chemistry principles, such as utilizing bio-based precursors and employing catalytic methods like reductive amination, will be crucial in developing more sustainable routes. rsc.orgwikipedia.orgacsgcipr.orgacs.org

Furthermore, waste-minimized strategies, such as the use of recyclable heterogeneous catalysts and greener solvent systems, are being investigated for Csp2–N coupling reactions like the Buchwald-Hartwig amination. rsc.org The development of flow chemistry processes for the synthesis of related heterocyclic compounds has also demonstrated the potential for safer and more efficient production. rsc.org

Table 1: Comparison of Synthetic Strategies for Diarylamines

MethodAdvantagesDisadvantagesKey Research Focus
Acceptorless Dehydrogenative AromatizationEnvironmentally benign, uses readily available starting materials, generates H2 and NH3 as byproducts. rsc.orgnih.govresearchgate.netsemanticscholar.orgMay require high temperatures and specific catalysts.Development of more active and reusable catalysts.
Metal-Free SynthesisAvoids transition metal toxicity and contamination, uses inexpensive reagents. acs.orgMay have a limited substrate scope compared to metal-catalyzed reactions.Broadening the applicability to a wider range of substrates.
Reductive AminationGreener alternative to traditional alkylation, can be performed in one-pot. wikipedia.orgacsgcipr.orgacs.orgMay require specific reducing agents.Development of more efficient and selective catalytic systems.
Waste-Minimized Csp2–N CouplingUtilizes recyclable catalysts and greener solvents, can be adapted to flow chemistry. rsc.orgMay still require expensive ligands and catalysts.Design of more robust and cost-effective catalytic systems.

In-depth Mechanistic Studies of Uncharted Reaction Pathways

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is essential for optimizing existing synthetic routes and discovering new reactions. While significant progress has been made in understanding C-N bond formation, many reaction pathways remain uncharted. acs.org

Future research should focus on detailed mechanistic investigations of novel diarylamine syntheses. For instance, the desulfinylative Smiles rearrangement presents a transition-metal-free approach to highly hindered diarylamines, and further studies are needed to fully elucidate its mechanism. acs.org Similarly, cascade reactions that allow for the synthesis of highly functionalized diarylamines through N- and C-bond functionalization warrant deeper mechanistic exploration. chemrxiv.orgresearchgate.net

Preliminary mechanistic studies on palladium-catalyzed diarylamine formation from nitroarenes and cyclohexanones suggest a complex cascade of nitro reduction, dehydrogenation, and imine formation and reduction. acs.org Further investigation into the kinetics and intermediates of such reactions will provide valuable insights for catalyst and reaction design. The use of advanced spectroscopic techniques and isotopic labeling studies will be instrumental in mapping these complex reaction networks.

Advanced Computational Modeling for Predictive Chemical Synthesis and Reactivity

Computational chemistry has emerged as a powerful tool for understanding and predicting chemical reactivity. researchgate.netnih.gov In the context of this compound, advanced computational modeling can provide invaluable insights into its synthesis and potential transformations. Density Functional Theory (DFT) calculations can be employed to study the energetics of different reaction pathways, elucidate transition state geometries, and predict the outcomes of reactions. acs.orgnih.govacs.orgresearchgate.net

Future research will likely involve the use of computational models to:

Predict optimal reaction conditions: By simulating the effect of different catalysts, ligands, solvents, and temperatures, computational models can help identify the most efficient conditions for the synthesis of this compound. mdpi.com

Design novel catalysts: Computational screening can accelerate the discovery of new and more effective catalysts for C-N cross-coupling reactions. researchgate.net

Understand regioselectivity: In cases where multiple isomers can be formed, computational studies can predict and explain the observed regioselectivity, as demonstrated in the N-arylation of unsymmetric imidazoles. mit.edu

Investigate reaction mechanisms: DFT calculations can be used to map the potential energy surfaces of complex reactions, providing a detailed understanding of the underlying mechanisms. nih.govmdpi.com

Table 2: Applications of Computational Modeling in Diarylamine Research

ApplicationComputational MethodPotential Impact
Reaction OptimizationDFT, Molecular DynamicsReduced experimental effort, improved yields, and selectivity. mdpi.com
Catalyst DesignHigh-Throughput Screening, DFTDiscovery of novel, more efficient, and sustainable catalysts. researchgate.net
Mechanistic ElucidationTransition State Theory, IRC calculationsDeeper understanding of reaction pathways, enabling rational reaction design. nih.govacs.orgacs.org
Prediction of PropertiesQSAR, DFTA priori estimation of chemical and physical properties of novel diarylamine derivatives. researchgate.net

Exploration of Novel Chemical Transformations and Applications within Organic Synthesis

The unique electronic and steric properties of this compound make it an interesting building block for the synthesis of more complex molecules. Future research should explore novel chemical transformations and applications of this compound and its derivatives.

The diarylamine scaffold is a prevalent motif in pharmaceuticals and biologically active compounds. frontiersin.orgnih.gov Therefore, the development of new synthetic methodologies to incorporate the this compound core into diverse molecular architectures could lead to the discovery of new therapeutic agents. Research into the synthesis of highly functionalized diarylamines is already underway, with the aim of creating libraries of compounds for biological screening. chemrxiv.orgresearchgate.netresearchgate.net

Furthermore, diarylamine-substituted compounds have shown promise in materials science, particularly in the development of stable organic radicals with near-infrared emission. researchgate.net The synthesis of novel polycyclic aromatic compounds is another area where derivatives of this compound could find application. acs.orgrsc.orgacs.orgresearchgate.net The development of new synthetic routes to access such complex structures is an active area of research. mdpi.comresearchgate.net The unique substitution pattern of this compound could be leveraged to create novel materials with interesting photophysical and electronic properties.

Q & A

Q. What are the standard synthesis protocols for aryl-substituted trichlorophenylamines?

Aryl-substituted trichlorophenylamines are typically synthesized via nucleophilic aromatic substitution. For example, 2,4,6-trichloro-1,3,5-triazine can react with substituted anilines in ethanol under reflux (100°C, 24 hours) . Key parameters include stoichiometric control of the amine reagent, solvent polarity, and temperature. Characterization involves monitoring reaction progress via TLC and isolating products through recrystallization or column chromatography.

Q. Which spectroscopic techniques are critical for characterizing trichlorophenylamine derivatives?

Infrared (IR) spectroscopy identifies functional groups (e.g., C-Cl stretches at ~550–650 cm⁻¹). Nuclear magnetic resonance (NMR) resolves substitution patterns:

  • ¹H NMR : Aromatic protons appear as complex multiplets (δ 6.5–8.5 ppm).
  • ¹³C NMR : Chlorinated carbons resonate at δ 120–140 ppm . Mass spectrometry confirms molecular weight and fragmentation patterns, while elemental analysis validates purity .

Q. How should trichlorophenylamine derivatives be stored to ensure stability?

Store in airtight, light-resistant containers at 0–6°C to prevent degradation. Avoid exposure to moisture, as hydrolysis of C-Cl bonds can occur. Use desiccants (e.g., silica gel) in storage environments .

Q. What solvents are suitable for recrystallizing trichlorophenylamine analogs?

Ethanol, acetone, or ethyl acetate are preferred due to moderate polarity and compatibility with aromatic amines. For example, 2,4,6-triphenylaniline derivatives are recrystallized from ethanol with >95% recovery .

Advanced Research Questions

Q. How can reaction yields be optimized in regioselective substitutions of trichlorophenylamines?

Regioselectivity is influenced by:

  • Catalysts : Triethylamine enhances nucleophilicity in stepwise substitutions .
  • Temperature : Lower temperatures (0–5°C) favor monosubstitution, while higher temperatures (80–100°C) promote trisubstitution .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) accelerate reaction rates but may reduce selectivity .

Q. How to resolve contradictory NMR data caused by signal overlap in trichlorophenylamine derivatives?

Use advanced techniques:

  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic protons by correlating coupling partners .
  • DEPT-135 : Differentiate CH₂ and CH₃ groups in complex spectra .
  • Variable-temperature NMR : Reduce signal broadening caused by dynamic effects .

Q. What methodologies evaluate the structure-activity relationship (SAR) of trichlorophenylamines in antimicrobial studies?

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Docking studies : Correlate substituent positions (e.g., Cl, CF₃) with binding affinity to bacterial enzyme active sites .

Q. How can HOMO-LUMO calculations guide applications in organic electronics?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties:

  • HOMO-LUMO gaps : Narrow gaps (~3–4 eV) suggest suitability as charge-transport materials .
  • Electrostatic potential maps : Identify electron-deficient regions for doping or functionalization .

Q. What strategies mitigate byproducts in multi-step syntheses of trichlorophenylamine derivatives?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent undesired substitutions .
  • Stepwise quenching : Neutralize intermediates (e.g., HCl byproducts) with aqueous NaHCO₃ .

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Feasible Synthetic Routes

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Phenyl-(2,4,6-trichloro-phenyl)-amine
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.